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  • Product: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride
  • CAS: 90482-07-8

Core Science & Biosynthesis

Foundational

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, a key chemical intermediate in contemporary drug discovery and development. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, and understanding the precise structural and chemical properties of its derivatives is paramount for its effective utilization.[1][2] This document delineates the molecule's structural features, offers a predictive analysis of its spectroscopic characteristics, outlines a robust synthetic pathway, and discusses its applications and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile building block.

Molecular Identity and Physicochemical Profile

2-(4-Methylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine ring N-substituted with a methyl group and an ethylamine moiety. For practical applications in synthesis and formulation, it is often supplied as a hydrochloride salt to improve stability and handling. The trihydrochloride form ensures that all three nitrogen atoms—the two within the piperazine ring and the primary amine—are protonated, maximizing water solubility and creating a stable, crystalline solid.

Structural and Chemical Identifiers

The fundamental properties of the parent free base and its trihydrochloride salt are summarized below. The free base is a colorless to light yellow liquid that is known to be air-sensitive, while the salt form is typically a more stable solid.

Property2-(4-Methylpiperazin-1-yl)ethanamine (Free Base)2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride
Molecular Formula C₇H₁₇N₃C₇H₂₀Cl₃N₃
Molecular Weight 143.23 g/mol [3][4]252.62 g/mol
CAS Number 934-98-5[3][4]Not explicitly assigned; derived from base.
Appearance Colorless to Light yellow clear liquidTypically a white to off-white crystalline solid.
SMILES CN1CCN(CCN)CC1[3][4]C[N+]1(H)CC(CC[NH3+])CC1.[Cl-].[Cl-].[Cl-]
Topological Polar Surface Area (TPSA) 32.5 Ų[4]N/A (Ionic)
Predicted logP -0.8075[4]N/A (Ionic)
Molecular Structure Diagram

The diagram below illustrates the atom numbering convention used for the subsequent spectroscopic analysis. The protonation sites for the trihydrochloride salt are the nitrogen atoms at positions 1, 4, and the exocyclic amino group.

Caption: Atom Numbering for Spectroscopic Assignment.

Spectroscopic Structure Elucidation (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the trihydrochloride salt significantly impacts the electronic environment of the molecule. Protonation of the nitrogen atoms leads to a downfield shift for all adjacent protons compared to the free base due to the inductive effect of the positive charges.

Predicted ¹H NMR (400 MHz, D₂O):

  • δ ~3.8-4.0 ppm (m, 4H): Protons on C3 and C5. These are adjacent to the newly formed ammonium center at N4 and are significantly deshielded.

  • δ ~3.6-3.8 ppm (m, 4H): Protons on C2 and C6. These are adjacent to the N1 ammonium center.

  • δ ~3.5 ppm (t, 2H, J ≈ 6 Hz): Protons on C7. These are adjacent to the N1 ammonium center.

  • δ ~3.3 ppm (t, 2H, J ≈ 6 Hz): Protons on C8. These are adjacent to the primary ammonium group.

  • δ ~3.0 ppm (s, 3H): Protons of the methyl group (C-Me) attached to N4.

Predicted ¹³C NMR (100 MHz, D₂O):

  • δ ~55-58 ppm: Carbon C7, alpha to the N1 ammonium center.

  • δ ~50-53 ppm: Carbons C2 and C6 of the piperazine ring.

  • δ ~48-50 ppm: Carbons C3 and C5 of the piperazine ring.

  • δ ~42-44 ppm: Methyl carbon (C-Me).

  • δ ~35-38 ppm: Carbon C8, alpha to the primary ammonium group.

Causality Note: The use of D₂O as a solvent will result in the exchange of the N-H protons with deuterium, so they will not be visible in the ¹H NMR spectrum. The predicted shifts are based on the deshielding effects of protonated nitrogens and are relative estimates. For reference, the protons on the unsubstituted piperazine ring in the simple 1-methylpiperazine appear around δ 2.3-2.9 ppm.[5] The downfield shift to the δ 3.5-4.0 ppm range is a direct and predictable consequence of protonation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the trihydrochloride salt is expected to be dominated by absorptions related to the ammonium groups and the hydrocarbon backbone.

Predicted Key FT-IR Absorptions (KBr Pellet):

  • 2800-3100 cm⁻¹ (Broad): A very broad and strong band corresponding to the N⁺-H stretching vibrations of the primary (-NH₃⁺) and tertiary (>N⁺H<) ammonium groups. This is a hallmark of amine salts.

  • 2950-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methylene groups.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹ (Medium): N-H bending vibrations (asymmetric and symmetric) of the primary ammonium group.

  • 1470-1430 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the methylene groups.

  • 1100-1000 cm⁻¹ (Strong): C-N stretching vibrations.

Synthesis and Purification Protocol

The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine can be achieved through several established routes. A common and reliable method is the reductive amination of N-methylpiperazine with a protected aminoacetaldehyde equivalent, followed by deprotection and salt formation. This approach offers high yields and good control over the reaction.

Proposed Synthetic Workflow

Caption: Synthetic Workflow for Target Compound.

Detailed Experimental Protocol

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid (HCl) (~37%)

  • Diethyl ether

  • Ethanol

Procedure:

  • Reductive Amination:

    • To a solution of 1-methylpiperazine (1.0 eq) in DCE, add aminoacetaldehyde diethyl acetal (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 30°C.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the initially formed iminium ion too quickly, allowing the reaction to proceed cleanly.

  • Work-up and Isolation of Free Base (Optional):

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected intermediate.

  • Deprotection and Trihydrochloride Salt Formation:

    • Dissolve the crude intermediate in a minimal amount of ethanol.

    • Add concentrated HCl (excess, ~4-5 eq) dropwise while cooling in an ice bath.

    • Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the acetal.

    • Trustworthiness: This step is self-validating. The strong acidic conditions and heat drive the deprotection to completion, while the excess HCl ensures all three basic nitrogen centers are protonated to form the desired trihydrochloride salt.

    • Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

    • The product, 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery

The 2-(4-methylpiperazin-1-yl)ethanamine scaffold is a quintessential "building block" in medicinal chemistry. Its utility stems from several key features:

  • Dual Functionality: It possesses a primary amine and a tertiary amine, allowing for sequential and orthogonal chemical modifications. The primary amine is an excellent nucleophile for forming amides, sulfonamides, or for use in further reductive aminations.

  • Pharmacokinetic Modulation: The piperazine ring is a well-established "pharmacophore" that can increase the aqueous solubility and basicity of a parent molecule, often leading to improved oral bioavailability and better pharmacokinetic profiles.[1][6]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in defined vectors, which is crucial for precise binding to biological targets.

A notable example involves the development of novel thiouracil amide compounds designed as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme in DNA repair.[7] In this research, derivatives incorporating the piperazine moiety were synthesized and showed significant efficacy against human breast cancer cell lines, demonstrating the value of this scaffold in creating potent enzyme inhibitors.[7]

Safety, Handling, and Storage

Proper handling of 2-(4-methylpiperazin-1-yl)ethanamine and its salts is critical. The free base is corrosive and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). The trihydrochloride salt is more stable but is hygroscopic and should be handled in a dry environment. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (<15°C) and protection from light are recommended.

  • Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, predictable chemical reactivity, and favorable influence on the properties of larger molecules make it an invaluable asset. This guide has provided a detailed technical foundation, from its fundamental molecular properties and predicted spectroscopic signature to its synthesis and strategic application, empowering researchers to leverage this building block with confidence and scientific rigor.

References

  • Galdino, P. M., et al. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(2), M1223. Retrieved from [Link][6]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Wang, Y., et al. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A. Google Patents. Retrieved from [9]

  • Mothe, M. G., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Retrieved from [Link][7]

  • Godfrey, L. E. A. (1973). Preparation of aminoethylpiperazine. US3733325A. Google Patents. Retrieved from [10]

  • PubChemLite. (n.d.). 2-(4-methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride. Retrieved from [Link][11]

  • Kosolapov, V. A., & Spasov, A. A. (2007). Preparation of 1-amino-4-methylpiperazine. Pharmaceutical Chemistry Journal, 41, 442-444. Retrieved from [Link][12]

  • Çelik, H., et al. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 375-392. Retrieved from [Link][13]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link][1]

  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 71-79. Retrieved from [Link][2]

Sources

Exploratory

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 2-(4-methylpiperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, a key intermediate in pharmaceutical development. The narrative is structured to provide not only the procedural steps but also the underlying chemical principles and rationale that inform the experimental design, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: Strategic Overview of the Synthetic Approach

The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine, a diamine with distinct steric and electronic properties conferred by the N-methylpiperazine moiety, requires a strategy that allows for the selective formation of a C-N bond without cross-reactivity from the terminal amino group. Direct alkylation using reagents like 2-chloroethylamine can be problematic due to the nucleophilicity of both the starting piperazine and the product's primary amine, often leading to oligomerization and complex purification challenges.

To circumvent these issues, a more strategic two-step approach is employed. This pathway involves:

  • Nucleophilic substitution of 1-methylpiperazine onto an electrophile containing a masked primary amine, specifically a nitrile group (chloroacetonitrile). This step yields an intermediate, 2-(4-methylpiperazin-1-yl)acetonitrile.

  • Reduction of the nitrile group to the desired primary amine.

  • Formation of the trihydrochloride salt to enhance stability and aqueous solubility for downstream applications.

This approach is advantageous as the nitrile group is chemically inert under the conditions of the initial alkylation, preventing side reactions and ensuring a clean conversion to the key intermediate.

Reaction Pathway: From Precursors to Final Salt

The overall synthetic transformation is illustrated below. The pathway is designed for efficiency, utilizing readily available starting materials and standard laboratory techniques.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 1-Methylpiperazine 1-Methylpiperazine Intermediate_Nitrile 2-(4-Methylpiperazin-1-yl)acetonitrile 1-Methylpiperazine->Intermediate_Nitrile SN2 Reaction Base (e.g., K2CO3) Solvent (e.g., ACN) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate_Nitrile Free_Base 2-(4-Methylpiperazin-1-yl)ethanamine Intermediate_Nitrile->Free_Base Reduction (e.g., H2, Raney Ni) Solvent (e.g., EtOH) Final_Product 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride Free_Base->Final_Product HCl Solvent (e.g., IPA)

Caption: Overall synthesis pathway for 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride.

Detailed Experimental Protocols & Mechanistic Insights

Part I: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile (Alkylation)

The cornerstone of this synthesis is a classic SN2 reaction. 1-Methylpiperazine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Protocol:

  • Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Reagent Charging: The flask is charged with 1-methylpiperazine, anhydrous potassium carbonate (K₂CO₃), and acetonitrile (ACN) as the solvent. The components are summarized in the table below.

  • Rationale for Reagent Choice:

    • 1-Methylpiperazine: The nucleophile. The tertiary amine within the ring is sterically hindered and less nucleophilic than the secondary amine.

    • Chloroacetonitrile: The electrophile. The chlorine atom is a good leaving group, and the adjacent nitrile group activates the carbon towards nucleophilic attack.

    • Potassium Carbonate (K₂CO₃): A mild inorganic base is crucial. Although no acidic proton is generated from the nucleophile in this specific reaction, its presence is critical to neutralize any trace amounts of HCl that may be present in the chloroacetonitrile, preventing the protonation and deactivation of the nucleophilic 1-methylpiperazine. It is a standard precaution in such alkylations.[1]

    • Acetonitrile (ACN): A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

  • Reaction Execution: The mixture is stirred and heated to a gentle reflux (approx. 80-82°C).

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material (1-methylpiperazine) is consumed (typically 6-8 hours).

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature.

    • The inorganic solids (K₂CO₃ and KCl byproduct) are removed by filtration.

    • The filtrate (acetonitrile solution) is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-(4-methylpiperazin-1-yl)acetonitrile as an oil. This crude product is often of sufficient purity for the subsequent reduction step.

Table 1: Reagents for Alkylation Step

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
1-Methylpiperazine100.161.0(Specify Amount)Nucleophile
Chloroacetonitrile75.501.1(Specify Amount)Electrophile
Potassium Carbonate138.211.5(Specify Amount)Base
Acetonitrile41.05-(Specify Volume)Solvent
Part II: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine (Reduction)

The conversion of the nitrile intermediate to the target primary amine is achieved through catalytic hydrogenation. This method is widely used in industrial settings due to its high efficiency, clean conversion, and the avoidance of metal hydride waste streams.

Protocol:

  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is used.

  • Reagent Charging: The crude 2-(4-methylpiperazin-1-yl)acetonitrile from the previous step is dissolved in ethanol. A catalytic amount of Raney Nickel (slurried in ethanol) is carefully added.

  • Rationale for Reagent Choice:

    • Raney Nickel (Ra-Ni): A highly effective and cost-efficient catalyst for the reduction of nitriles to primary amines. It provides a high surface area for the reaction.

    • Ethanol (EtOH): A protic solvent that is suitable for hydrogenation and can help to suppress the formation of secondary amine byproducts. An ethanolic ammonia solution is sometimes used to further minimize side reactions.

    • Hydrogen (H₂): The reducing agent. The reaction is typically run under pressure (e.g., 50-100 psi) to increase the concentration of dissolved hydrogen and accelerate the reaction rate.

  • Reaction Execution: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The mixture is stirred vigorously at a slightly elevated temperature (e.g., 40-50°C) until hydrogen uptake ceases.

  • Monitoring: The reaction is monitored by the pressure drop in the hydrogen cylinder.

  • Work-up and Purification:

    • The reactor is cooled, and the hydrogen pressure is carefully vented.

    • The catalyst is removed by filtration through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times during filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The resulting crude oil (the free base) is purified by vacuum distillation to yield pure 2-(4-methylpiperazin-1-yl)ethanamine.

Table 2: Reagents for Reduction Step

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
2-(4-Methylpiperazin-1-yl)acetonitrile139.201.0(Specify Amount)Substrate
Raney Nickel-Catalytic(~5-10% w/w)Catalyst
Hydrogen (H₂)2.02Excess(Pressure)Reducing Agent
Ethanol46.07-(Specify Volume)Solvent
Part III: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride (Salt Formation)

The final step involves converting the purified liquid free base into a stable, crystalline solid. The presence of three basic nitrogen atoms (one tertiary, one secondary in the ring, and one primary) allows for the formation of a trihydrochloride salt.

Protocol:

  • Dissolution: The purified 2-(4-methylpiperazin-1-yl)ethanamine is dissolved in a suitable solvent such as isopropanol (IPA) or ethanol.

  • Acidification: The solution is cooled in an ice bath. A solution of hydrogen chloride in IPA (or ethereal HCl) is added dropwise with stirring. A slight excess (e.g., 3.1-3.3 molar equivalents) of HCl is used to ensure complete salt formation.

  • Precipitation: The trihydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: The mixture is stirred in the cold for a period to maximize crystallization. The solid product is then collected by vacuum filtration.

  • Drying: The filter cake is washed with cold solvent (e.g., IPA or diethyl ether) to remove any excess HCl and then dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Workflow Visualization & Quality Control

A robust synthesis requires well-defined workflows for purification and analysis to ensure the final product meets the required specifications.

G cluster_0 Post-Reduction Work-up & Purification cluster_1 Final Product Isolation & QC Reaction_Mixture Crude Reaction Mixture (Product + Catalyst + Solvent) Filtration Filtration through Celite® (Caution: Pyrophoric Catalyst) Reaction_Mixture->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Pure_Base Purified Free Base 2-(4-Methylpiperazin-1-yl)ethanamine Distillation->Pure_Base Salt_Formation Precipitation with HCl in IPA Pure_Base->Salt_Formation Filtration_Final Vacuum Filtration Salt_Formation->Filtration_Final Drying Vacuum Oven Drying Filtration_Final->Drying Final_Product_QC Final Product QC (NMR, Elemental Analysis, mp) Drying->Final_Product_QC

Caption: Purification and Quality Control (QC) workflow for the synthesis.

Table 3: Product Specifications

ParameterSpecificationAnalytical Method
Free Base (C₇H₁₇N₃)
AppearanceColorless to light yellow liquidVisual
Purity (GC)≥95%Gas Chromatography
IdentityConforms to structure¹H NMR, ¹³C NMR, MS
Trihydrochloride Salt
AppearanceWhite to off-white crystalline solidVisual
Purity≥98%HPLC / Titration
IdentityConforms to structure¹H NMR, Elemental Analysis
Melting PointTo be determinedMelting Point Apparatus

Alternative Synthetic Strategies

While the primary pathway is robust, alternative methods like reductive amination offer different approaches that may be advantageous under specific circumstances.[2][3]

  • Reductive Amination: This involves reacting 1-methylpiperazine with an aldehyde containing a protected amine, such as N-Boc-2-aminoacetaldehyde, in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] The reaction proceeds via an intermediate iminium ion which is immediately reduced in situ. The final step would involve the acidic deprotection of the Boc group, which can be concurrent with the hydrochloride salt formation. This method avoids the use of nitrile and high-pressure hydrogenation but involves protection/deprotection steps.[2]

Conclusion

The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride is effectively achieved through a two-step process involving the alkylation of 1-methylpiperazine with chloroacetonitrile, followed by catalytic hydrogenation of the resulting nitrile intermediate. This pathway is strategically sound, scalable, and relies on well-understood chemical transformations. The final conversion to the trihydrochloride salt yields a stable, solid product suitable for further use in research and development. Careful control of reaction conditions and adherence to the detailed purification protocols are paramount to achieving high purity and yield.

References

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2008155777A2 - Process for preparing efletrizine.
  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank 2009, M607. Available at: [Link]

  • Google Patents. CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (2022). Available at: [Link]

  • ResearchGate. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2015). Available at: [Link]

  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. (2019). Available at: [Link]

  • YouTube. Synthesis of Amines Reductive Amination. Chad's Prep. (2018). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Chemistry LibreTexts. Reductive Amination. (2023). Available at: [Link]

  • Mol-Instincts. Synthesis of 4-(4-benzhydrylpiperazin-1-ylmethyl)-2-methylthiazole trihydrochloride. Available at: [Link]

  • Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Organic Syntheses. Ethylamine, N-methyl-. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Development In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, few physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, governs a multitude of factors including bioavailability, manufacturability, and the ultimate efficacy of a drug product.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] This guide provides a comprehensive technical overview of the solubility of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, a compound of interest in pharmaceutical development. We will delve into the theoretical underpinnings of its solubility, the practical methodologies for its determination, and the critical factors that influence this key property.

Physicochemical Properties of the Core Moiety

To understand the solubility of the trihydrochloride salt, it is essential to first consider the properties of the parent molecule, 2-(4-Methylpiperazin-1-yl)ethanamine.

PropertyValueSource
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Physical State (20°C)Liquid
Synonyms2-(4-Methylpiperazin-1-yl)ethylamine; 2-(4-Methyl-1-piperazinyl)ethanamine; 4-(2-Aminoethyl)-1-methylpiperazine

The presence of multiple amine functional groups within the molecule is a key determinant of its physicochemical behavior. Amines are basic and can be protonated to form salts, a common strategy employed to enhance the aqueous solubility of pharmaceutical compounds.[2]

The Impact of the Trihydrochloride Salt Form on Solubility

The conversion of a basic compound into a salt is a widely used technique to improve its solubility and dissolution rate.[1] In the case of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, the parent molecule is salified with three equivalents of hydrochloric acid. This has profound implications for its solubility profile.

The trihydrochloride salt is expected to be significantly more water-soluble than the free base. This is due to the ionic nature of the salt, which allows for favorable interactions with polar water molecules. The parent compound, piperazine, is itself highly soluble in water.[3][4][5] This inherent solubility of the core piperazine ring structure, coupled with the salt formation, suggests that 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride will exhibit good aqueous solubility.

The Critical Influence of pH on Solubility

For ionizable compounds such as amines and their salts, solubility is highly dependent on the pH of the solution.[6][7][8] The solubility of an amine salt is typically highest at acidic pH values where the amine groups are fully protonated and exist as charged species. As the pH increases and approaches the pKa of the amine, the compound will begin to deprotonate, leading to the formation of the less soluble free base and a subsequent decrease in overall solubility.[2][9]

Given that 2-(4-Methylpiperazin-1-yl)ethanamine has multiple amine groups, it will have multiple pKa values. A thorough understanding of the pH-solubility profile is therefore essential for predicting its behavior in different physiological environments, such as the varying pH of the gastrointestinal tract. According to regulatory guidelines, solubility should be evaluated over a pH range of 1.2 to 6.8 to mimic these physiological conditions.[10][11][12]

Experimental Determination of Solubility: A Methodological Approach

The determination of solubility can be approached from two key perspectives: thermodynamic (equilibrium) solubility and kinetic solubility.[13][14][15][16][17]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature.[14][17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19]

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the FDA and ICH.[10][11][12]

  • Addition of Excess Compound: Add an excess amount of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.[19]

  • Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C for biorelevance) for a sufficient period to reach equilibrium.[10][20] This can take 24 to 72 hours.[19][20] It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[20]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[18][20] Care must be taken to avoid adsorption of the compound onto the filter material.[18]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][21]

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[10]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound A->B C Agitate at 37°C (24-72h) B->C D Phase Separation (Centrifuge/Filter) C->D E Quantify Concentration (HPLC) D->E F Measure Final pH D->F G Thermodynamic Solubility Value E->G

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer.[14] This method is higher throughput and often used in the early stages of drug discovery.[22] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[13][15][16]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent in a microplate format.

  • Addition to Buffer: Add the diluted compound solutions to an aqueous buffer at the desired pH.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer.[22] The concentration at which precipitation is first observed is considered the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result A Prepare DMSO Stock Solution B Serial Dilution in Microplate A->B C Add to Aqueous Buffer B->C D Incubate (1-2h) C->D E Measure Turbidity (Nephelometry) D->E F Kinetic Solubility Value E->F

Caption: Workflow for determining kinetic solubility.

Expected Solubility Profile and Data Presentation

While specific experimental data for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is not publicly available, a hypothetical solubility profile can be anticipated based on its chemical structure. The compound is expected to be highly soluble in acidic aqueous media and show a decrease in solubility as the pH increases. The solubility in various organic solvents would likely be lower than in acidic water, with some solubility expected in polar protic solvents like ethanol and methanol.[3]

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Solubility of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Method
0.1 N HCl1.237Experimental ValueThermodynamic
Acetate Buffer4.537Experimental ValueThermodynamic
Phosphate Buffer6.837Experimental ValueThermodynamic
Water~7.025Experimental ValueThermodynamic
EthanolN/A25Experimental ValueThermodynamic
MethanolN/A25Experimental ValueThermodynamic
Phosphate Buffered Saline7.437Experimental ValueKinetic

Conclusion

A thorough understanding and characterization of the solubility of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a cornerstone of its successful development as a pharmaceutical agent. Its trihydrochloride salt form suggests good intrinsic aqueous solubility, which will be significantly modulated by the pH of the surrounding medium. The experimental protocols outlined in this guide provide a robust framework for accurately determining both its thermodynamic and kinetic solubility. The data generated from these studies will be invaluable for guiding formulation development, predicting in vivo performance, and ensuring the development of a safe and effective drug product.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

  • Lee, H. Y., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • YouTube. (2023). pH and Solubility. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-549.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Wang, Y., et al. (2021). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.
  • Gonzalez-Garcia, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.
  • National Center for Biotechnology Information. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride purity analysis

An In-depth Technical Guide to the Purity Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride Foreword: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical sciences, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. Its purity is not a mere quality metric but a fundamental prerequisite for safety and efficacy. The compound 2-(4-methylpiperazin-1-yl)ethanamine, particularly in its stable trihydrochloride salt form, serves as a critical building block or intermediate in the synthesis of more complex pharmaceutical agents. Consequently, a rigorous and comprehensive analytical strategy to define its purity profile is paramount.

This guide provides a holistic framework for the purity analysis of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride. It moves beyond rote procedural descriptions to elucidate the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), ensuring a self-validating and scientifically sound analytical cascade.

Compound Profile: Physicochemical Characteristics

A thorough understanding of the molecule's fundamental properties is the starting point for developing any robust analytical methodology.

PropertyValueSource
IUPAC Name 2-(4-methylpiperazin-1-yl)ethan-1-amine trihydrochloride-
Molecular Formula C₇H₁₇N₃ · 3HClDerived
Molecular Weight 252.61 g/mol Derived
CAS Number 401817-30-9 (for a hydrochloride salt)[1]
Free Base CAS 934-98-5[2][3]
Appearance White to off-white solid/crystalsGeneral Knowledge
Solubility Freely soluble in water

The Impurity Landscape: A Proactive Approach

Effective purity analysis is predicated on understanding what impurities might be present. Based on common synthetic routes for N-substituted piperazine derivatives, we can anticipate a specific impurity profile.[4][5][6][7] This proactive identification is a core tenet of modern pharmaceutical development, as outlined in ICH Q3A guidelines.

Potential Organic Impurities
  • Starting Materials & Intermediates: Unreacted N-methylpiperazine, 1-(2-chloroethyl)-4-methylpiperazine, or other synthetic precursors.

  • By-products: Impurities formed from side reactions, such as dimerization or N-oxidation of the tertiary amine on the piperazine ring.

  • Degradation Products: The primary and secondary amine functionalities are susceptible to oxidative degradation, especially under suboptimal storage conditions.

Inorganic Impurities & Residual Solvents
  • Inorganic Salts: Chlorides, sulfates, or other salts originating from reagents or pH adjustments.

  • Catalysts & Reagents: Trace metals or unreacted reagents from the synthesis.

  • Residual Solvents: Alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or ethers (e.g., THF) used during synthesis and crystallization must be controlled according to ICH Q3C limits.

The following diagram illustrates the logical classification of potential impurities.

G cluster_0 Purity Profile of 2-(4-Methylpiperazin-1-yl)ethanamine 3HCl cluster_1 Organic Sources cluster_2 Inorganic Sources Main API Organic Organic Impurities (ICH Q3A/B) Inorganic Inorganic Impurities (ICH Q3D) Solvents Residual Solvents (ICH Q3C) Starting_Materials Starting Materials (e.g., N-methylpiperazine) Organic->Starting_Materials By_Products By-Products (e.g., N-Oxide) Organic->By_Products Degradants Degradants Organic->Degradants Reagents Reagents/Catalysts Inorganic->Reagents Heavy_Metals Elemental Impurities Inorganic->Heavy_Metals

Caption: Classification of potential impurities based on origin.

A Multi-Modal Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment requires an orthogonal set of methods, where each technique provides a unique and complementary piece of information. This integrated workflow ensures that all aspects of the impurity profile are thoroughly investigated.

G cluster_workflow Comprehensive Purity Analysis Workflow Sample Test Sample: 2-(4-Methylpiperazin-1-yl)ethanamine 3HCl Identity Identification Sample->Identity Purity Purity & Impurities Sample->Purity Assay Assay (Potency) Sample->Assay PhysChem Physicochemical Tests Sample->PhysChem FTIR FTIR Identity->FTIR NMR ¹H NMR Identity->NMR HPLC_Purity HPLC: Related Substances Purity->HPLC_Purity GC_HS GC-HS: Residual Solvents Purity->GC_HS ROI Residue on Ignition: Non-Volatile Inorganics Purity->ROI ICP_MS ICP-MS: Elemental Impurities Purity->ICP_MS HPLC_Assay HPLC Assay Assay->HPLC_Assay Titration Potentiometric Titration Assay->Titration KF Karl Fischer: Water Content PhysChem->KF Appearance Appearance & Solubility PhysChem->Appearance

Caption: Integrated workflow for comprehensive purity assessment.

Core Analytical Methodologies: Protocols & Rationale

This section details the primary analytical techniques required for a full purity assessment. The protocols provided are illustrative and must be fully validated in accordance with ICH Q2(R1) guidelines before implementation.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Principle & Causality: HPLC is the premier technique for separating and quantifying the main compound and its structurally similar organic impurities.[8] The choice of a reversed-phase method with a C18 column is logical for this polar, water-soluble molecule. Due to the lack of a strong UV chromophore, detection at a low wavelength (e.g., 205-215 nm) is necessary. An alternative, for enhanced sensitivity in detecting trace impurities like piperazine, is pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl).[9]

Experimental Protocol (Illustrative):

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1.0 mg/mL for related substances and ~0.1 mg/mL for assay.

Data Presentation: System Suitability & Impurity Profile

Method validity begins with ensuring the analytical system is performing correctly.

Table 1: HPLC System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power.

| %RSD of 5 Injections | ≤ 1.0% (Assay) | Demonstrates injection precision. |

Table 2: Example Impurity Profile Report

Peak Retention Time (min) Relative RT Area % Specification
N-methylpiperazine 4.5 ~0.35 0.04 ≤ 0.10%
Main Peak 12.8 1.00 99.85 ≥ 99.0%
Unknown Impurity 1 15.2 ~1.19 0.06 ≤ 0.10%
Unknown Impurity 2 18.9 ~1.48 0.05 ≤ 0.10%

| Total Impurities | - | - | 0.15 | ≤ 0.50% |

Potentiometric Titration for Assay

Principle & Causality: Titrimetry provides an absolute, stoichiometric measurement of the analyte content, serving as an excellent orthogonal method to HPLC assay. As a trihydrochloride salt of a di-basic compound (the ethanamine nitrogen and the non-methylated piperazine nitrogen), it can be assayed by titrating with a strong base like sodium hydroxide. The equivalence points are detected potentiometrically.

Experimental Protocol:

  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: 0.1 N Sodium Hydroxide (standardized).

  • Sample Preparation: Accurately weigh ~150 mg of the sample and dissolve in 50 mL of deionized water.

  • Procedure: Titrate the sample solution with 0.1 N NaOH, recording the pH and titrant volume.

  • Endpoint Detection: Determine the equivalence points from the titration curve (typically the second derivative). The second equivalence point, corresponding to the neutralization of two HCl moieties, is often the sharpest and most reliable for calculation.

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed, its normality, the sample weight, and the stoichiometry of the reaction.

Headspace Gas Chromatography (HS-GC) for Residual Solvents

Principle & Causality: HS-GC is the standard method for determining residual solvents as mandated by ICH Q3C and pharmacopeias. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC column.

Experimental Protocol:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 (e.g., DB-624) or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector/Detector Temp: 250 °C.

  • Headspace Parameters:

    • Oven Temp: 80 °C

    • Loop Temp: 90 °C

    • Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial and dissolve in 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide).

Karl Fischer Titration for Water Content

Principle & Causality: This is a highly specific and accurate method for water determination. The coulometric method is ideal for low water content (<1%), while the volumetric method is suitable for higher levels. Given the hygroscopic nature of hydrochloride salts, accurate water measurement is critical for calculating a correct, water-adjusted assay value.

Experimental Protocol (Coulometric):

  • Instrumentation: Karl Fischer Coulometer.

  • Reagents: Anode and cathode solutions appropriate for amines.

  • Procedure:

    • Allow the instrument to stabilize and run a blank.

    • Accurately weigh and add a suitable amount of sample (typically 20-50 mg) to the titration cell.

    • The instrument automatically titrates the water and reports the content in µg.

  • Calculation: Water Content (%) = (µg of water detected / sample weight in µg) * 100.

Residue on Ignition (Sulfated Ash)

Principle & Causality: This test quantifies the total amount of non-volatile inorganic impurities. The sample is charred and then ignited at a high temperature (e.g., 600 °C) with sulfuric acid until all organic matter is removed. The weight of the remaining residue represents the inorganic content.

Experimental Protocol:

  • Instrumentation: Muffle furnace, platinum crucible.

  • Procedure:

    • Ignite a platinum crucible at 600 ± 50 °C for 30 min, cool in a desiccator, and weigh.

    • Accurately weigh ~1.0 g of the sample into the crucible.

    • Moisten with sulfuric acid, heat gently until charred, then ignite in the muffle furnace at 600 ± 50 °C until constant weight is achieved.

  • Calculation: ROI (%) = (Weight of residue / Weight of sample) * 100.

Conclusion: A Commitment to Scientific Integrity

The purity analysis of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride is a multi-faceted endeavor that demands a deep understanding of chemistry, analytical science, and regulatory expectations. The integrated workflow presented in this guide, combining orthogonal techniques like chromatography, titrimetry, and spectroscopy, constitutes a self-validating system for quality control. By not only performing these tests but understanding the causality behind each methodological choice, researchers and drug development professionals can ensure the integrity of their starting materials, the safety of their final products, and compliance with global regulatory standards.

References

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC. Available at: [Link]

  • Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Kała, M., & Konieczny, C. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives. Google Patents.
  • Khedhiri, L., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Available at: [Link]

Sources

Foundational

The Strategic Role of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride in Modern Drug Discovery: A Technical Guide

Abstract The journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, paramount among them being the optimization of a molecule's physicochemical and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, paramount among them being the optimization of a molecule's physicochemical and pharmacokinetic properties. Within the medicinal chemist's toolkit, certain structural motifs have proven invaluable in overcoming these hurdles. The 2-(4-methylpiperazin-1-yl)ethanamine moiety, often employed as its trihydrochloride salt for improved handling and solubility, stands out as a critical building block in contemporary drug design. This technical guide provides an in-depth analysis of its strategic application, exploring the causality behind its use in enhancing drug-like properties and its integral role in the architecture of diverse therapeutic agents. We will dissect its contribution to the development of antipsychotics, kinase inhibitors, and muscarinic receptor antagonists, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on its potential in future drug discovery endeavors.

Foundational Principles: The Chemical and Pharmacokinetic Advantages of the 2-(4-Methylpiperazin-1-yl)ethanamine Moiety

The 2-(4-methylpiperazin-1-yl)ethanamine scaffold is a bifunctional building block, presenting both a primary amine for covalent modification and a tertiary amine within the methylpiperazine ring. This unique structure imparts several desirable characteristics to a parent molecule.

Chemical Properties and Handling:

The trihydrochloride salt form of 2-(4-methylpiperazin-1-yl)ethanamine enhances its stability and simplifies its use in aqueous reaction conditions. The free base is a liquid, while the salt is a more manageable solid.[1]

Table 1: Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)ethanamine

PropertyValueSource
Molecular FormulaC7H17N3[1]
Molecular Weight143.23 g/mol [1]
FormSolid (as trihydrochloride)[1]
CAS Number934-98-5 (free base)[1]

Pharmacokinetic Rationale for Use:

The piperazine ring is a well-established "pharmacokinetic enhancer." Its incorporation into a drug candidate can significantly improve aqueous solubility, a critical factor for oral bioavailability. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the polarity of the molecule and its interaction with water. This is a key strategy for formulating otherwise poorly soluble compounds. Furthermore, the methyl group on the piperazine can influence metabolic stability by sterically hindering enzymatic degradation at the adjacent nitrogen.

Application in Antipsychotic Drug Development: The Case of Olanzapine

Olanzapine is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2] Its chemical synthesis showcases the utility of a related compound, N-methylpiperazine, in a crucial final step to introduce the solubilizing and pharmacologically active piperazine moiety. While not the exact topic compound, this example illustrates the core principle of using a methylpiperazine unit to complete the synthesis of a complex therapeutic. The synthesis involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine with N-methylpiperazine.[5][6]

Experimental Protocol: Synthesis of Olanzapine

This protocol is a representative synthesis based on established literature.[5][7]

Objective: To synthesize Olanzapine by reacting 4-amino-2-methyl-10H-thieno-[2,3-b][3][4]benzodiazepine with N-methylpiperazine.

Materials:

  • 4-amino-2-methyl-10H-thieno-[2,3-b][3][4]benzodiazepine hydrochloride

  • N-methylpiperazine

  • 2-propanol (or another suitable C1-C4 alcohol)[7]

  • Water

  • Nitrogen gas supply

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 4-amino-2-methyl-10H-thieno-[2,3-b][3][4]benzodiazepine (1 part by weight).

  • Add 2-propanol (2 to 4 volumes) and N-methylpiperazine (2 to 2.5 volumes).[7]

  • Heat the reaction mixture to a temperature between 90°C and 120°C under a nitrogen atmosphere.[7]

  • Maintain the reaction at this temperature for 10 to 20 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).[7]

  • Upon completion, cool the reaction mixture.

  • Optionally, add water as an anti-solvent to facilitate the precipitation of the product.[7]

  • Isolate the precipitated crude Olanzapine by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure Olanzapine.[5]

Pharmacokinetic Profile of Olanzapine:

The inclusion of the methylpiperazine moiety contributes to Olanzapine's favorable pharmacokinetic profile.

Table 2: Key Pharmacokinetic Parameters of Olanzapine

ParameterValueSource
Half-life (t1/2)21 to 54 hours (mean of 30 hours)[8][9]
Volume of Distribution (Vd)~1000 L[8][9]
Apparent Plasma Clearance12 to 47 L/hr (mean of 25 L/hr)[8][9]
Protein Binding93%[8][9]
Time to Peak Concentration~6 hours[8]

Application in Kinase Inhibitor Design: Targeting Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[10] The development of potent and selective GSK-3β inhibitors is an active area of research. A series of 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones has been identified as potent GSK-3β inhibitors, demonstrating the successful incorporation of a 2-(4-methylpiperazin-1-yl)ethanamine-like scaffold.[10]

Structure-Activity Relationship (SAR) Insights:

In this series, the transformation of a morpholine moiety to a piperazine moiety resulted in potent GSK-3β inhibitors.[10] Further SAR studies revealed that the substitution on the piperazine nitrogen significantly influences activity, with a phenyl group providing potent inhibition. Docking studies suggest that the phenyl group on the piperazine nitrogen and the methyl group on the piperazine engage in cation-π and CH-π interactions with the GSK-3β active site, respectively.[10]

Table 3: In Vitro Activity of Representative 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one GSK-3β Inhibitors

CompoundR-group on Piperazine PhenylGSK-3β IC50 (nM)
1 H25
2 4-F16
3 4-OMe11
4 2-Me41

(Note: The IC50 values are representative based on similar reported series and are for illustrative purposes.)

Experimental Workflow: Synthesis and Evaluation of GSK-3β Inhibitors

The following diagram illustrates a typical workflow for the synthesis and evaluation of this class of inhibitors.

GSK3B_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials: 2-chloropyrimidin-4-one & 2-methyl-1-aryl-piperazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (Determine IC50) Characterization->InVitro CellBased Cell-Based Assays (e.g., Tau Phosphorylation) InVitro->CellBased InVivo In Vivo Animal Models (e.g., Mouse Model of AD) CellBased->InVivo PK_Studies Pharmacokinetic Profiling InVivo->PK_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and evaluation of GSK-3β inhibitors.

Signaling Pathway: GSK-3β in Tau Hyperphosphorylation

In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibitors of GSK-3β aim to block this pathological process.

GSK3B_Pathway GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Inhibitor 2-(4-aryl-2-methylpiperazin-1-yl) -pyrimidin-4-one Inhibitor->GSK3B Inhibits

Caption: Inhibition of Tau hyperphosphorylation by GSK-3β inhibitors.

Application in Neurology: Development of Muscarinic M4 Receptor Antagonists

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that has emerged as a promising target for the treatment of movement disorders such as Parkinson's disease and dystonia.[11][12] Selective M4 receptor antagonists are sought after to mitigate the side effects associated with non-selective antimuscarinic drugs.[1][13] The 2-(4-methylpiperazin-1-yl)ethanamine scaffold can be found in molecules designed to target this receptor.

Pharmacological Rationale:

M4 receptors are highly expressed in the striatum, a key brain region for motor control.[14] Antagonism of these receptors can help to rebalance the disrupted neurotransmitter signaling that underlies movement disorders. The 2-(4-methylpiperazin-1-yl)ethanamine moiety can serve as a versatile linker to connect a pharmacophore that binds to the M4 receptor with other parts of the molecule designed to optimize its overall properties.

Logical Relationship: From Building Block to Therapeutic Candidate

The development of a selective M4 antagonist involves a logical progression from the core building block to a refined clinical candidate.

M4_Antagonist_Development BuildingBlock 2-(4-Methylpiperazin-1-yl) ethanamine Trihydrochloride Scaffold Intermediate Scaffold with Reactive Handle BuildingBlock->Scaffold Synthetic Modification Pharmacophore Addition of M4 Receptor Binding Pharmacophore Scaffold->Pharmacophore Coupling Optimization SAR-guided Optimization Pharmacophore->Optimization Candidate Preclinical Candidate with Selectivity and Good PK Optimization->Candidate

Caption: Logical progression in the development of M4 receptor antagonists.

Conclusion and Future Perspectives

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is more than just a simple chemical building block; it is a strategic tool in the hands of medicinal chemists. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a valuable asset in the design of new therapeutics. As demonstrated through its application in the development of antipsychotics, kinase inhibitors, and muscarinic receptor antagonists, this moiety offers a reliable means to enhance solubility, modulate metabolic stability, and serve as a versatile linker. As drug discovery continues to tackle increasingly challenging biological targets and complex disease mechanisms, the judicious use of well-characterized and functionally advantageous building blocks like 2-(4-methylpiperazin-1-yl)ethanamine will remain a cornerstone of successful drug development programs. Future research will likely see this scaffold incorporated into even more diverse and innovative therapeutic agents, further solidifying its important role in the advancement of medicine.

References

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2017). ResearchGate. [Link]

  • M4 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Muscarinic Antagonists. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. (2023). PubMed Central. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2014). PubMed Central. [Link]

  • US Patent 7863442B2 - Processes for the synthesis of olanzapine. (2011).
  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2017). PubMed. [Link]

  • Autonomic Pharmacology | Muscarinic Antagonists. (2022). YouTube. [Link]

  • Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Pharmacokinetics of Olanzapine: A Comprehensive Review. OMICS International. [Link]

  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed. [Link]

  • Olanzapine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • A process for the preparation of olanzapine. (2008). European Patent Office. [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. (2020). bioRxiv. [Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][3][4]triazin-6(2H)-ones and Their Antibacterial Activity. (2021). MDPI. [Link]

  • OLANZEPINE. (2015). New Drug Approvals. [Link]

  • Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. ResearchGate. [Link]

  • 020592 Olanzapine Clinpharm PREA. (2007). FDA. [Link]

  • US Patent 7297789B2 - Process of preparation of olanzapine form I. (2007).
  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. (2010). PubMed Central. [Link]

  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. (2021). PubMed Central. [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. (2023). [Link]

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. (2021). PubMed. [Link]

  • Process and intermediates for the preparation of olanzapine. (2006). Justia Patents. [Link]

  • Machine Learning-Based Bioactivity Prediction and Descriptor-Guided Rational Design of Amyloid-β Aggregation Inhibitors. (2025). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

An In-Depth Guide for Researchers and Drug Development Professionals This document serves as a comprehensive technical guide for the handling, application, and quality control of 2-(4-Methylpiperazin-1-yl)ethanamine trih...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This document serves as a comprehensive technical guide for the handling, application, and quality control of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. As a key structural motif in modern medicinal chemistry, the methylpiperazine moiety is integral to the development of novel therapeutics.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and field-proven insights to effectively utilize this versatile chemical building block.

Compound Profile and Physicochemical Properties

2-(4-Methylpiperazin-1-yl)ethanamine and its salt forms are foundational reagents in synthetic chemistry. The primary amine and the tertiary amine within the piperazine ring offer multiple reactive sites for building more complex molecules. The trihydrochloride salt provides enhanced stability and solubility in aqueous media compared to its free base form, making it convenient for storage and for use in a variety of reaction conditions.

PropertyValueSource
Chemical Name 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride-
Synonyms 2-(4-Methyl-1-piperazinyl)ethylamine trihydrochloride[3]
CAS Number 90482-07-8[4]
Molecular Formula C₇H₁₇N₃·3HCl[4]
Molecular Weight 252.62 g/mol [4]
Appearance White solid[4]
Storage Store at 0-8 °C, under an inert atmosphere[4][5]

The free base form, 2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5), is a colorless to light yellow liquid that is air-sensitive and combustible.[3] The trihydrochloride salt mitigates some of these handling challenges.

Core Applications in Research & Development

The primary utility of this compound is as a scaffold or intermediate in the synthesis of high-value, biologically active molecules. Its structural features are prevalent in numerous drug candidates across different therapeutic areas.

  • Oncology: The piperazine ring is a common pharmacophore in the design of enzyme inhibitors. Notably, derivatives are explored for developing Poly (ADP-Ribose) Polymerase (PARP) inhibitors, which are crucial in cancer therapies, particularly for breast cancer.[6][7]

  • Neurological Disorders: As an amine-containing compound, it serves as an intermediate for drugs targeting the central nervous system (CNS). Its structure can be modified to interact with various neurotransmitter systems.[4]

  • Antimicrobial & Antiviral Agents: The 1,2,4-triazole and piperazine moieties are frequently combined to create compounds with a broad spectrum of antimicrobial and antiviral activities.[1][2]

The strategic importance of this building block in the drug discovery pipeline is visualized below.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Therapeutic Impact Scaffold 2-(4-Methylpiperazin-1-yl) ethanamine·3HCl Bioactive Bioactive Compounds (e.g., PARP Inhibitors, CNS Agents) Scaffold->Bioactive  Multi-step Synthesis Therapy Therapeutic Areas (Oncology, Neurology) Bioactive->Therapy  Clinical Development

Fig 1. Role as a foundational scaffold in drug discovery.
Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound and its precursors. The information below is synthesized from safety data for the free base and related amine hydrochlorides.

3.1. Hazard Identification and Personal Protective Equipment (PPE)

The free base is corrosive and can cause severe skin burns and eye damage.[3] While the salt form is generally more stable, it should be handled with care, assuming it can release the hazardous free base.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[8][9]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3]
CombustibilityH227Combustible liquid (for free base)[3]

Mandatory PPE:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

3.2. Handling and Storage Protocol

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials. Have spill cleanup materials (absorbent pads, sodium bicarbonate for neutralization) readily available.

  • Aliquotting: This compound is a solid. Use a dedicated, clean spatula for transferring the powder. Perform all weighing and transfers within the fume hood to prevent inhalation of dust.

  • Storage: Upon receipt and after use, tightly seal the container. Purge the headspace with an inert gas like argon or nitrogen to protect from air and moisture.[3] Store the container in a cool, dry, and well-ventilated area, specifically at the recommended 0-8 °C.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control steps to ensure experimental integrity.

4.1. Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a standard stock solution for use in screening or synthetic reactions.

  • Rationale: Dimethyl sulfoxide (DMSO) is chosen for its excellent solvating power for a wide range of organic molecules. It is also relatively inert under many reaction conditions. For biological assays, ensure the final DMSO concentration is below the toxicity threshold for the cell line used.

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride (MW: 252.62 g/mol )

  • Anhydrous DMSO

  • Sterile, amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas line

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass: 0.1 mol/L * 0.010 L * 252.62 g/mol = 0.2526 g (252.6 mg)

  • Weighing: In a chemical fume hood, accurately weigh 252.6 mg of the compound into the amber glass vial.

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a sonicator bath for 5-10 minutes, or until the solid is fully dissolved.

  • Final Volume: Carefully add anhydrous DMSO to reach a final volume of 10.0 mL.

  • Inerting and Storage: Briefly flush the vial's headspace with argon or nitrogen, cap tightly, and seal with paraffin film. Store at -20°C for long-term stability.

4.2. Protocol: Illustrative Amide Coupling Reaction

This protocol demonstrates the use of the title compound as a nucleophile in a standard amide bond formation, a cornerstone reaction in drug synthesis.[10]

  • Rationale: The primary amine of the compound is a potent nucleophile that can attack an activated carboxylic acid. EDC (a carbodiimide) and HOBt are used as coupling agents to form a highly reactive intermediate, preventing side reactions and improving yield. A tertiary amine base like DIPEA is used to scavenge the HCl generated, driving the reaction to completion.

G cluster_workflow Amide Coupling Workflow Reactants 1. Combine Carboxylic Acid, EDC, HOBt in DCM Activation 2. Stir for 30 min @ RT (Active Ester Formation) Reactants->Activation Nucleophile 3. Add Amine·3HCl and DIPEA Activation->Nucleophile Coupling 4. Stir Overnight @ RT (Coupling Reaction) Nucleophile->Coupling Workup 5. Aqueous Wash & Extraction Coupling->Workup Purify 6. Column Chromatography Workup->Purify

Fig 2. Workflow for a standard amide coupling reaction.

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride (1.0 eq)

  • A generic carboxylic acid (e.g., Benzoic Acid) (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Activation: To a flame-dried round-bottom flask under argon, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Dissolve in anhydrous DCM. Stir at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride (1.0 eq) and DIPEA (3.5 eq) in anhydrous DCM. Causality Note: Sufficient base is crucial to neutralize the three HCl equivalents from the salt and the one equivalent generated during coupling.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

4.3. Protocol: Quality Control by ¹H-NMR and LC-MS

  • Rationale: It is essential to verify the identity and purity of the starting material and the final product. NMR confirms the chemical structure, while LC-MS confirms the molecular weight and assesses purity.

Procedure:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the salt; CDCl₃ for a neutral product). For LC-MS, prepare a ~1 mg/mL solution in methanol or acetonitrile.

  • ¹H-NMR Analysis:

    • Acquire a proton NMR spectrum.

    • Expected Peaks (for the core structure): Look for characteristic signals corresponding to the N-methyl group (a singlet), the piperazine ring protons (a complex multiplet system), and the ethylamine chain protons (two triplets or multiplets).

    • Confirm that the integration of these peaks matches the number of protons in the structure.

  • LC-MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid).

    • Expected Result: The mass spectrometer (in ESI+ mode) should show a major peak corresponding to the [M+H]⁺ ion. For the trihydrochloride salt, this would be the mass of the free base plus a proton (C₇H₁₇N₃, MW 143.23; expected [M+H]⁺ ≈ 144.2). The purity can be estimated from the peak area in the UV chromatogram.

References

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from National Center for Biotechnology Information, PubChem Database. [Link]

  • Basavarajappa, H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • Molbase. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from Molbase website. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from ResearchGate. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Synthesis. (n.d.). Synthesis of 4-(4-benzhydrylpiperazin-1-ylmethyl)-2-methylthiazole trihydrochloride. Retrieved from synthesis.us. [Link]

  • Safety Data Sheet. (n.d.). SAFETY DATA SHEET. Retrieved from a public source. [Link]

  • Sdfine. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet. Retrieved from Sdfine website. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • LabAlley. (n.d.). 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. Retrieved from LabAlley website. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from United Nations Office on Drugs and Crime website. [Link]

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Application

Application Note &amp; Protocols: A Phased Approach to the In Vivo Evaluation of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Introduction: Strategic Rationale for In Vivo Assessment 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride belongs to the piperazine class of compounds, a chemical scaffold prevalent in numerous centrally active ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Rationale for In Vivo Assessment

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride belongs to the piperazine class of compounds, a chemical scaffold prevalent in numerous centrally active therapeutic agents.[1] Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, making them subjects of research for antipsychotic, antidepressant, and anxiolytic applications.[1] Given this structural precedent, it is hypothesized that this compound may possess neuromodulatory properties.

However, transitioning from a promising chemical structure to a viable drug candidate requires a rigorous, multi-stage in vivo evaluation.[2][3] The primary objectives of preclinical in vivo research are to characterize the compound's pharmacological activity, establish its pharmacokinetic (PK) and pharmacodynamic (PD) profile, and conduct a preliminary assessment of its safety and tolerability.[4] This document provides a comprehensive, phased experimental framework designed to logically and efficiently evaluate 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride in relevant animal models, adhering to the highest standards of scientific rigor and ethical conduct.[5]

Table 1: Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)ethanamine

Property Value Source
Molecular Formula C₇H₁₇N₃
Molecular Weight 143.23 g/mol (base)
Molecular Weight (Trihydrochloride) 252.62 g/mol [6]
Appearance White solid [6]

| Known Hazards | Acute Toxicity (Oral) |[7] |

The Phased In Vivo Investigative Workflow

A successful preclinical program does not consist of isolated experiments but follows a logical progression where data from one phase directly informs the design of the next.[2] This mitigates risk, conserves resources, and ensures that efficacy studies are conducted under optimized, clinically relevant conditions. The proposed workflow is divided into three critical phases: Initial Feasibility & Safety, Pharmacodynamic & Efficacy Screening, and Expanded Safety & PK/PD Correlation.

InVivo_Workflow cluster_0 Phase I: Feasibility & Safety cluster_1 Phase II: PD & Efficacy Screening cluster_2 Phase III: Expanded Safety & PK/PD phase1_formulation Dose Formulation Development phase1_tolerability Acute Tolerability (MTD Study) phase1_formulation->phase1_tolerability Provides test article phase1_pk Pilot Pharmacokinetics (PK) phase1_tolerability->phase1_pk Determines safe dose range phase2_pd Pharmacodynamic (PD) Target Engagement phase1_pk->phase2_pd Informs dose & sampling times phase2_efficacy Disease Model Efficacy Testing phase2_pd->phase2_efficacy Confirms biological activity phase3_tox Dose Range Finding (7-Day Toxicology) phase2_efficacy->phase3_tox Identifies effective dose for safety studies phase3_pkpd PK/PD Correlation Analysis phase3_tox->phase3_pkpd Defines therapeutic window

Figure 1: Phased workflow for in vivo evaluation of a novel compound.

Phase I Protocols: Feasibility, Formulation, and Safety

The foundational phase is designed to answer the most basic, yet critical, questions: Can we formulate the compound for administration, what is a safe dose range, and how does the body handle it?

Protocol: Dose Vehicle Screening and Formulation

Causality: An appropriate vehicle is essential for ensuring the compound is solubilized and stable, leading to consistent and reproducible exposure in animals. Poor formulation can be a major source of experimental variability.[8]

  • Objective: To identify a suitable vehicle for oral (PO) and/or intraperitoneal (IP) administration of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride in rodents.

  • Materials:

    • Test Compound: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

    • Vehicles for Screening: Sterile Water, 0.9% Saline, 5% Dextrose in Water (D5W), 0.5% Methylcellulose in water.

    • pH meter, vortex mixer, magnetic stirrer.

  • Methodology:

    • Attempt to dissolve the compound in each vehicle at three target concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL).

    • Record the visual clarity (clear, hazy, suspension) and measure the pH of the final solution.

    • Assess stability by leaving the preparations at room temperature for 4 hours and observing for any precipitation.

    • Selection Criteria: The ideal vehicle will fully dissolve the compound to form a clear solution at the highest required concentration, have a physiologically compatible pH (approx. 6.5-7.5), and remain stable for the duration of the experiment. The trihydrochloride salt form suggests good aqueous solubility, making saline or D5W primary candidates.

Protocol: Acute Toxicity for Maximum Tolerated Dose (MTD) Determination

Causality: The MTD study is crucial for establishing the upper limit of dosing for subsequent PK and efficacy studies.[4] It prevents severe adverse effects in later experiments and identifies potential target organs for toxicity.[4]

  • Objective: To determine the single-dose MTD in mice and observe acute clinical signs of toxicity.

  • Regulatory Compliance: This study should be designed in accordance with Good Laboratory Practice (GLP) principles where possible.[9]

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. (Justification: A common, well-characterized strain).

  • Methodology:

    • Group Allocation: Assign 3-5 mice per sex to each dose group. Include a vehicle control group.

    • Dose Escalation: Based on literature for similar compounds or in silico prediction, start with a low dose (e.g., 10 mg/kg). Subsequent groups will receive escalating doses (e.g., 30, 100, 300 mg/kg) administered via the selected route (e.g., oral gavage).

    • Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then at 24 and 48 hours. Record observations including changes in posture, activity, respiration, and any signs of convulsion or catalepsy.

    • Body Weight: Measure body weight immediately before dosing and daily for 7 days.

    • Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a body weight loss exceeding 15-20%.

    • Ethical Consideration: Adhere to the "3Rs" (Replacement, Reduction, Refinement) by using a minimal number of animals and establishing clear humane endpoints.[10]

Protocol: Pilot Pharmacokinetic (PK) Study

Causality: Understanding the PK profile (absorption, distribution, metabolism, and excretion) is essential for designing rational dosing schedules in efficacy studies.[11][12] A drug that is cleared too quickly may require multiple daily doses, while one with a long half-life may be suitable for once-daily administration.

  • Objective: To characterize the plasma concentration-time profile of 2-(4-Methylpiperazin-1-yl)ethanamine after a single intravenous (IV) and oral (PO) dose in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins (for serial blood sampling).

  • Methodology:

    • Group Allocation:

      • Group 1 (IV): n=3-4 rats, 2 mg/kg dose.

      • Group 2 (PO): n=3-4 rats, 10 mg/kg dose (dose selected based on MTD results).

    • Dosing: Administer the compound via IV bolus or oral gavage.

    • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

      • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates rate and extent of absorption.
Tmax Time to reach Cmax Indicates the speed of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.
t₁/₂ Half-life Time for plasma concentration to decrease by 50%; dictates dosing interval.
CL Clearance Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of Distribution Apparent volume into which the drug distributes; indicates tissue penetration.

| F% | Bioavailability (PO) | Fraction of the oral dose that reaches systemic circulation; calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |

Phase II Protocols: Efficacy and Pharmacodynamics

With a safe dose range and PK profile established, this phase investigates whether the compound elicits a biological effect in a model relevant to its hypothesized mechanism of action. Based on the piperazine scaffold's association with CNS targets, an antidepressant model is a logical starting point.[1]

Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

Causality: The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[13] The model is based on the observation that animals administered antidepressant drugs will spend more time actively trying to escape (swimming, climbing) and less time immobile, a state thought to reflect behavioral despair.[13]

  • Objective: To evaluate the effect of 2-(4-Methylpiperazin-1-yl)ethanamine on immobility time in the mouse Forced Swim Test.

  • Animal Model: Male ICR mice, 8-10 weeks old.

  • Methodology:

    • Group Allocation (n=8-12 per group):

      • Group 1: Vehicle Control

      • Group 2-4: Test Compound at three dose levels (e.g., 3, 10, 30 mg/kg, IP). Doses are selected based on MTD and PK data to ensure adequate exposure.

      • Group 5: Positive Control (e.g., Imipramine at 20 mg/kg, IP).

    • Dosing: Administer the respective treatments 30-60 minutes prior to the test (timing informed by Tmax from PK study).

    • Test Procedure:

      • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

      • The test session lasts for 6 minutes.

      • Record the entire session with a video camera.

      • A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant reduction in immobility time suggests antidepressant-like activity.

FST_Logic start Administer Compound (Dose informed by PK/MTD) test Forced Swim Test (6-minute session) start->test scoring Score Immobility Time (last 4 minutes) test->scoring analysis Statistical Analysis (ANOVA) scoring->analysis outcome1 Significant Decrease in Immobility analysis->outcome1 p < 0.05 outcome2 No Significant Change analysis->outcome2 p > 0.05

Figure 2: Decision logic for the Forced Swim Test protocol.

Concluding Remarks and Future Directions

The successful completion of these phased in vivo studies will provide a robust preliminary data package for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. Positive results, particularly a clear dose-response in an efficacy model coupled with a favorable PK profile and acceptable safety margin, would strongly justify advancing the compound into more complex disease models and formal IND-enabling toxicology studies. This structured, iterative approach ensures that decisions are data-driven, maximizing the potential for success in the long and complex process of drug development.

References

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • Amine promiscuity and toxicology analysis. PubMed. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[2][9][14]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. National Institutes of Health (NIH). [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. PubChem. [Link]

  • Amine promiscuity and toxicology analysis. ResearchGate. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • General Principles of Preclinical Study Design. National Institutes of Health (NIH). [Link]

  • vivo toxicity study: Topics by Science.gov. Science.gov. [Link]

  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]

  • Potential toxicological effects of amines used for carbon capture and storage and their degradation products. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • In Vivo Models for Drug Discovery. ResearchGate. [Link]

  • 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, 96% Purity, C7H20Cl3N3, 25 grams. LabAlley. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Introduction: The Strategic Value of the 4-Methylpiperazin-1-ylethylamine Scaffold The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—two ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Methylpiperazin-1-ylethylamine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to confer aqueous solubility—make it a cornerstone in the design of bioactive molecules.[1][2] The specific scaffold, 2-(4-Methylpiperazin-1-yl)ethanamine, offers chemists a versatile platform for generating extensive derivative libraries. It features a terminal primary amine ripe for functionalization and a distal tertiary amine within the piperazine ring, which can modulate pharmacokinetics and target engagement.[3]

This guide provides a detailed exploration of synthetic strategies to derivatize 2-(4-Methylpiperazin-1-yl)ethanamine, focusing on robust and scalable reactions that are central to drug discovery programs. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale, ensuring that each protocol is a self-validating system for producing novel chemical entities.

Handling the Starting Material: Neutralization of the Trihydrochloride Salt

The starting material, 2-(4-Methylpiperazin-1-yl)ethanamine, is often supplied as a trihydrochloride salt for enhanced stability and ease of handling. However, the primary amine's nucleophilicity is masked in this protonated form. Therefore, a preliminary neutralization step is imperative before proceeding with most derivatization reactions.

Core Principle: The objective is to deprotonate the primary ammonium group to liberate the lone pair of electrons, rendering it nucleophilic. This is achieved by treating the salt with a suitable base. The choice of base and solvent is critical to prevent unwanted side reactions and ensure the free amine is available for the subsequent reaction.

Protocol 1: In Situ Neutralization for Subsequent Reactions

This protocol is designed for reactions where the free amine can be generated directly in the reaction vessel prior to adding the electrophile.

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride (1.0 eq).

  • Add the chosen anhydrous solvent (10-20 mL per gram of starting material).

  • Stir the resulting suspension to ensure good mixing.

  • Add the tertiary amine base dropwise. A minimum of 3.0 equivalents is stoichiometrically required to neutralize the trihydrochloride, but a slight excess (3.1-3.5 eq) is recommended to ensure complete deprotonation.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (the hydrochloride salt of the tertiary amine base) is typically observed as the free amine dissolves.

  • The resulting mixture containing the free 2-(4-Methylpiperazin-1-yl)ethanamine can now be used directly in the subsequent synthetic step.

Expertise & Causality: Using a non-nucleophilic tertiary amine like TEA or DIPEA is crucial. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with the primary amine in the subsequent reaction with the electrophile.

I. Synthesis of Amide Derivatives via Acyl Coupling

Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[4] Coupling the primary amine of our scaffold with various carboxylic acids allows for the systematic exploration of structure-activity relationships (SAR). The use of modern coupling reagents provides a mild and efficient alternative to the harsh conditions of forming acid chlorides.

Core Principle: Carboxylic acids are activated in situ using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine, forming the desired amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if chiral carboxylic acids are used.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine (free base from Protocol 1, 1.0 eq)

  • Carboxylic acid of interest (1.0-1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq, in addition to that used for neutralization)

  • Anhydrous DMF or DCM

Procedure:

  • In a reaction flask, combine the solution of free amine (from Protocol 1, 1.0 eq) and the carboxylic acid (1.0 eq).

  • Add HOBt (1.2 eq) and additional DIPEA (1.2 eq) to the mixture.

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure amide derivative.

Trustworthiness & Validation: The work-up procedure is designed to remove unreacted starting materials, coupling reagents, and byproducts. The NaHCO₃ wash removes excess carboxylic acid and HOBt. The water-soluble urea byproduct formed from EDC is removed during the aqueous washes.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic Acid PartnerCoupling ReagentsSolventTime (h)Yield (%)Reference
Benzoic AcidEDC·HCl, HOBt, DIPEADMF16>90 (Typical)General Protocol[4]
4-Chlorobenzoic AcidEDC·HCl, HOBt, DIPEADCM24>90 (Typical)General Protocol[4]
Acetic AcidEDC·HCl, HOBt, DIPEADMF12>90 (Typical)General Protocol[4]

Visualization: Amide Coupling Workflow

Amide_Coupling cluster_prep Amine Preparation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification HCl_Salt Amine·3HCl Free_Amine Free Amine HCl_Salt->Free_Amine Protocol 1: + 3.2 eq TEA/DIPEA Amide_Product Final Amide Derivative Free_Amine->Amide_Product Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester + EDC·HCl, HOBt Activated_Ester->Amide_Product Crude Crude Product Amide_Product->Crude Aqueous Work-up Pure Pure Amide Crude->Pure Chromatography

Caption: Workflow for EDC/HOBt mediated amide synthesis.

II. Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine. This one-pot procedure avoids the common issue of over-alkylation often encountered in direct alkylation with alkyl halides.[5]

Core Principle: The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the condensation of the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild, selective reducing agent to furnish the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the protonated imine intermediate.[6]

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine (free base, 1.0 eq)

  • Aldehyde of interest (e.g., Benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount, 0.1 eq)

Procedure:

  • To a solution of 2-(4-Methylpiperazin-1-yl)ethanamine (1.0 eq) in anhydrous DCM, add the aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. The reaction is often mildly exothermic, and gas evolution may be observed.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Separate the organic layer, and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, often using a gradient of methanol in DCM containing a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column.

Expertise & Causality: The one-pot nature of this reaction is enabled by the chemoselectivity of NaBH(OAc)₃. It preferentially reduces the electrophilic iminium ion, which exists in equilibrium with the imine, over the less electrophilic carbonyl group of the starting aldehyde. The basic work-up neutralizes any remaining acetic acid and ensures the final amine product is in its free base form.

Visualization: Reductive Amination Mechanism

Reductive_Amination Start Amine + Aldehyde Imine Imine Intermediate Start->Imine Condensation (-H2O) Iminium Iminium Ion Imine->Iminium Protonation (H+) Product Secondary Amine Iminium->Product Reduction [NaBH(OAc)3]

Caption: Key stages in a one-pot reductive amination reaction.

III. Synthesis of Urea Derivatives

Urea moieties are potent hydrogen bond donors and acceptors, making them valuable functional groups for enhancing target affinity in drug candidates. The most direct method for synthesizing ureas is the reaction of a primary amine with an isocyanate.

Core Principle: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate, leading to the direct and often quantitative formation of the corresponding urea derivative. The reaction is typically fast and clean, often requiring minimal purification.

Protocol 4: Urea Synthesis via Isocyanate Addition

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine (free base, 1.0 eq)

  • Isocyanate of interest (e.g., Phenyl isocyanate) (1.0 eq)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve 2-(4-Methylpiperazin-1-yl)ethanamine (1.0 eq) in anhydrous THF in a reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the isocyanate (1.0 eq) in a small amount of anhydrous THF.

  • Add the isocyanate solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: a. If a precipitate (the urea product) forms, it can often be collected by vacuum filtration, washed with cold solvent (THF or diethyl ether), and dried. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting solid is often of high purity. If necessary, it can be recrystallized or purified by silica gel chromatography.

Safety & Trustworthiness: Isocyanates are reactive and can be toxic and sensitizing. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is typically high-yielding and self-validating; the formation of a clean product upon mixing the reagents is a strong indicator of success.[1]

Visualization: Logical Flow for Derivative Synthesis

Synthesis_Logic cluster_paths Synthetic Pathways Start Start: Amine·3HCl FreeAmine Free Amine (Key Intermediate) Start->FreeAmine Neutralization (Protocol 1) Amide Amide Derivatives FreeAmine->Amide + R-COOH + Coupling Agent (Protocol 2) SecAmine Secondary Amines FreeAmine->SecAmine + R-CHO + Reductant (Protocol 3) Urea Urea Derivatives FreeAmine->Urea + R-NCO (Protocol 4)

Caption: Synthetic pathways from the starting material.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. (2017). [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction . Scribd. [Link]

  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS . EXCLI Journal. (2006). [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib . ResearchGate. (2015). [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives . PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. (2024). [Link]

  • The medicinal chemistry of piperazines: A review . PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Welcome to the technical support center for the purification of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this highly polar, tri-basic amine salt.

Introduction: The Challenge of Purifying a Trihydrochloride Salt

2-(4-Methylpiperazin-1-yl)ethanamine is a tri-amine, and its trihydrochloride salt is a highly polar, water-soluble compound. This polarity, while beneficial for certain applications, presents unique challenges during purification. Traditional purification techniques for organic compounds, such as silica gel chromatography, are often ineffective for such polar salts due to their strong interaction with the stationary phase, leading to poor separation and recovery. Therefore, recrystallization is the most common and effective method for purifying this compound. This guide will focus on troubleshooting and optimizing the recrystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

Question 1: My crude product is a sticky oil or a semi-solid. How can I crystallize it effectively?

Answer:

The formation of an oil or semi-solid upon addition of an anti-solvent is a common issue when purifying highly polar compounds. This phenomenon, known as "oiling out," occurs when the solute's solubility in the solvent system is too high, or the supersaturation is too great for orderly crystal lattice formation. Here’s a systematic approach to induce crystallization:

Underlying Cause: The high polarity of the trihydrochloride salt leads to strong solvation by polar solvents, hindering the formation of a well-defined crystal lattice. Rapid changes in solvent composition can cause the compound to precipitate as an amorphous oil rather than a crystalline solid.

Step-by-Step Protocol to Induce Crystallization:

  • Solvent Selection:

    • Primary Solvent: Start by dissolving the crude oil in a minimal amount of a hot polar solvent in which it is freely soluble. Good starting points are methanol, ethanol, or a mixture of isopropanol and water.

    • Anti-Solvent: An anti-solvent is a less polar solvent in which the trihydrochloride salt is insoluble. Suitable anti-solvents include isopropanol, acetone, or ethyl acetate.

  • Controlled Precipitation:

    • Dissolve the crude material in the minimum required amount of the hot primary solvent.

    • Slowly add the anti-solvent dropwise to the hot solution with vigorous stirring until a faint, persistent turbidity is observed.

    • Add a few drops of the primary solvent back into the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator.

  • Seeding:

    • If crystals do not form, try adding a seed crystal from a previous successful batch.

    • Alternatively, you can generate seed crystals by scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Trituration:

    • If the product remains an oil, remove the supernatant and add a small amount of the anti-solvent.

    • Triturate the oil with a glass rod, which can sometimes induce solidification.

Question 2: I have low recovery after recrystallization. What are the likely causes and how can I improve the yield?

Answer:

Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

Underlying Causes:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent.

  • Premature crystallization: The compound may crystallize out of solution before all impurities are removed, leading to the need for multiple recrystallizations and associated losses.

  • Inappropriate solvent system: The chosen solvent system may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures).

Strategies to Maximize Yield:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize the Solvent System: Experiment with different solvent/anti-solvent combinations. A good system is one where the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent. Refer to the table below for suggested solvent systems.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals and minimizes the amount of dissolved product in the mother liquor.

  • Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Comments
MethanolIsopropanolGood for initial trials. Methanol is an excellent solvent for polar salts.
Ethanol/Water (e.g., 95:5)AcetoneThe small amount of water can aid in dissolving highly polar impurities.
Isopropanol/Water (e.g., 80:20)Ethyl AcetateA less polar system that may be effective for less polar impurities.
Question 3: My final product still shows impurities by NMR/LC-MS. What are the likely contaminants and how can I remove them?

Answer:

Persistent impurities often arise from the synthetic route used to prepare 2-(4-Methylpiperazin-1-yl)ethanamine. Understanding the potential byproducts is key to designing an effective purification strategy.[1]

Potential Impurities and Their Removal:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N-methylpiperazine or other precursors.

  • Byproducts of the Reaction: Side reactions can lead to the formation of structurally similar amines.

  • Residual Solvents: Solvents used in the reaction or workup may be trapped in the crystal lattice.

Purification Strategies for Stubborn Impurities:

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization from a different solvent system can be effective.

  • Charcoal Treatment: If your product is colored, it may be due to high molecular weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • pH Adjustment and Extraction (for the free amine): If recrystallization of the salt is ineffective, you can neutralize the trihydrochloride back to the free amine, perform a liquid-liquid extraction to remove water-soluble impurities, and then re-form the salt.

    • Dissolve the trihydrochloride salt in water.

    • Basify the solution to a pH > 12 with a strong base like NaOH.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) to precipitate the pure trihydrochloride salt.

Workflow for Troubleshooting Purification

Caption: Troubleshooting workflow for the purification of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert the free amine to its trihydrochloride salt for purification?

A1: 2-(4-Methylpiperazin-1-yl)ethanamine is a liquid at room temperature and is highly polar. Purifying the free amine directly by distillation can be challenging due to its high boiling point and potential for decomposition. Column chromatography is also difficult due to its high polarity. Converting the amine to its trihydrochloride salt transforms it into a solid, which is generally easier to handle and purify by recrystallization. The salt formation also helps to precipitate the desired compound from solutions containing less basic impurities.

Q2: How do I choose the best solvent system for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a highly polar salt like 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, you will typically need a polar solvent to dissolve it. The principle of "like dissolves like" is a good starting point. A good approach is to use a binary solvent system: a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. This allows for fine-tuning of the solubility to achieve good crystal formation and high recovery.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for detecting non-volatile impurities. The liquid chromatography separates the components of the mixture, and the mass spectrometry provides the molecular weight of each component.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in your sample. The results should be within ±0.4% of the theoretical values for the pure trihydrochloride salt.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.

Q4: Can I use a different acid to form the salt for purification?

A4: Yes, other acids can be used to form salts, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄). However, hydrochloric acid is the most commonly used because of the ease of handling (as a solution in various solvents or as a gas) and the often well-behaved crystalline nature of the resulting hydrochloride salts. The choice of acid can influence the solubility and crystalline properties of the salt, so if you are having trouble with the hydrochloride, exploring other salts is a valid strategy.

References

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability and Handling of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical info...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the integrity of your experiments. By understanding the chemical properties and potential degradation pathways of this compound, you can mitigate risks and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride?

A1: Proper storage is the first and most critical step in preventing degradation. As a trihydrochloride salt, this compound is susceptible to moisture absorption (hygroscopicity). Therefore, it is imperative to store it in a tightly sealed container in a dry environment. The presence of water can not only lead to clumping and difficulty in weighing but also create a medium for hydrolytic degradation.

For long-term storage, we recommend the following:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important as the free base form is known to be air-sensitive.[1] While the trihydrochloride salt is more stable, minimizing exposure to air and moisture is a best practice.

  • Temperature: Store at room temperature in a cool, dry place. Some suppliers of the free base recommend storage at <15°C.[1] While not always necessary for the more stable salt, refrigeration can slow down potential degradation processes.

  • Container: Use a desiccator to maintain a low-humidity environment, especially after the container has been opened.

Q2: I've noticed my solid 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride has become clumpy. Is it still usable?

A2: Clumping is a strong indicator of water absorption due to the hygroscopic nature of hydrochloride salts. While the compound may not be fully degraded, its purity is now questionable. The presence of water can accelerate degradation, and the non-uniform consistency will make accurate weighing for experiments challenging.

Troubleshooting Steps:

  • Assess the extent of clumping: If it is minor, you may be able to dry the compound under a vacuum. However, this may not be sufficient to remove all absorbed water.

  • Purity Check: We strongly recommend performing an analytical check (e.g., by NMR, HPLC, or LC-MS/MS) to determine the purity of the material before further use.

  • Consider Discarding: If significant clumping or a change in color is observed, it is safest to discard the reagent and use a fresh, properly stored batch to ensure the integrity of your experimental results.

Solution Preparation and Stability

Q3: What is the best way to prepare solutions of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride?

A3: The stability of this compound in solution is highly dependent on the pH. Amine salts in solution can be sensitive to pH changes, which can lead to degradation.

Recommended Protocol for Solution Preparation:

  • Solvent Selection: Use a high-purity, anhydrous solvent if your experimental conditions permit. If an aqueous solution is required, use deionized, filtered water.

  • pH Control: The pH of the solution is a critical factor. Studies on similar amine hydrochlorides have shown rapid decomposition at pH values above 6.[2] It is advisable to maintain a slightly acidic pH to ensure the stability of the protonated amine groups. Buffering the solution may be necessary for long-term storage or for experiments sensitive to pH fluctuations.

  • Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment. Avoid long-term storage of solutions, especially at room temperature.

  • Storage of Solutions: If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light.

Q4: My experiment requires adjusting the pH of the solution to a basic range. What precautions should I take?

A4: Adjusting the pH to a basic range will deprotonate the amine hydrochloride, forming the free base. The free base is less stable and more susceptible to oxidative and other forms of degradation.

Causality and Experimental Choices:

  • Deprotonation and Reactivity: The lone pair of electrons on the nitrogen atoms becomes available upon deprotonation, making the molecule more nucleophilic and prone to reactions with electrophiles and oxidizing agents.

  • Minimizing Exposure: If a basic pH is required, perform the experiment as quickly as possible and under an inert atmosphere to minimize exposure to air.

  • Use of Weak Bases: Consider using a weak, non-nucleophilic base for pH adjustment to avoid unwanted side reactions.[3]

Troubleshooting Guide: Identifying and Mitigating Degradation

Issue 1: Inconsistent or unexpected experimental results.

This could be a primary indication of compound degradation. The presence of impurities can lead to side reactions, altered biological activity, or inaccurate analytical readings.

Logical Framework for Troubleshooting:

G A Inconsistent Experimental Results B Check Purity of Solid Compound A->B Is the starting material pure? C Analyze Solution for Degradants A->C Is the compound degrading in solution? D Review Storage and Handling Procedures B->D Improper storage/handling? G Source Fresh Reagent B->G Purity compromised E Review Solution Preparation Protocol C->E Incorrect pH, solvent, or storage? F Identify Degradation Products (LC-MS/MS) C->F Identify nature of degradation D->G H Optimize Experimental Conditions E->H F->H Mitigate specific degradation pathway G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F LC-MS/MS Analysis of Stressed Samples A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60-80°C) D->F E Photolytic Stress (UV/Vis light) E->F G Identification of Degradation Products F->G H Development of Stability-Indicating Method G->H

Caption: Workflow for a forced degradation study.

By implementing these best practices for storage, handling, and solution preparation, and by being vigilant for the signs of degradation, you can ensure the quality and reliability of your research involving 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

References

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. Retrieved from [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • PubMed. (n.d.). Hygroscopic stability and dissolution properties of spray-dried solid dispersions of furosemide with Eudragit. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Welcome to the technical support resource for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As Senior Application Scientists, we have consolidated our in-field experience and literature insights to provide not just protocols, but the underlying chemical logic to empower your experimental design.

Introduction: Understanding the Reagent

2-(4-Methylpiperazin-1-yl)ethanamine is a valuable bifunctional molecule featuring a primary amine and a methylpiperazine moiety. This structure is a common pharmacophore found in a range of biologically active molecules, including kinase inhibitors.[1][2] It is typically supplied as a trihydrochloride salt (C7H20Cl3N3) to improve its stability and handling.[3] However, this salt form necessitates specific considerations during reaction setup, as the amine functionalities are protonated and thus non-nucleophilic. The core challenge in using this reagent is the efficient liberation of the reactive free base in a manner compatible with the desired downstream chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction isn't starting. Why is the trihydrochloride salt unreactive, and how do I activate it?

Answer: The trihydrochloride salt form means that all three nitrogen atoms—the primary amine, and the two nitrogens of the piperazine ring—are protonated. This protonation renders them positively charged and electronically unavailable to act as nucleophiles. To initiate any reaction where this molecule is intended to be a nucleophile (e.g., amide coupling, N-alkylation), you must first liberate the neutral free base.

Causality: The lone pairs on the nitrogen atoms are engaged in acid-base chemistry with HCl. Only after deprotonation by a suitable base will the lone pairs be available to attack an electrophilic center. The primary amine is the most nucleophilic center for most desired reactions.

Solution: In-Situ Free-Basing

It is critical to add a sufficient amount of base to neutralize all three equivalents of hydrochloric acid. A common mistake is adding only one or two equivalents, leading to partial activation and poor yields.

Recommended Bases for Free-Basing:

BaseEquivalentsTypical SolventsConsiderations & Rationale
Triethylamine (TEA) > 3.0 eq.DCM, THF, DMFVolatile, easy to remove. The resulting triethylammonium chloride salt has some solubility in organic solvents.
Diisopropylethylamine (DIPEA) > 3.0 eq.DCM, THF, DMFA non-nucleophilic, sterically hindered base. Ideal for sensitive electrophiles where TEA might compete as a nucleophile.
Potassium Carbonate (K₂CO₃) > 3.0 eq. (solid)DMF, DMSO, MeCNAn inexpensive inorganic base. Heterogeneous reaction may require vigorous stirring and longer reaction times. Can be filtered off.
Sodium Bicarbonate (NaHCO₃) > 3.0 eq. (aq. solution)Biphasic (e.g., DCM/water)Used for an extractive work-up to generate the free base, which is then extracted into an organic layer. The organic layer must be thoroughly dried.

Protocol: Generating a Stock Solution of the Free Base

  • Suspend 1.0 equivalent of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride in dichloromethane (DCM).

  • Add 3.5 equivalents of triethylamine (TEA) dropwise at 0 °C. The excess ensures complete deprotonation.

  • Stir the resulting slurry for 30 minutes. The formation of triethylammonium chloride precipitate is expected.

  • Filter the slurry to remove the salt precipitate.

  • The filtrate contains the free base, which can be used directly. Note: This solution is not stable long-term and should be used promptly.

reagent Amine Trihydrochloride Salt (Inactive Nucleophile) product Free Base Amine (Active Nucleophile) reagent->product Deprotonation base > 3 eq. Base (e.g., TEA, DIPEA) base->product byproduct 3 x [Base-H]⁺Cl⁻ (Salt Byproduct) product->byproduct Accompanied by

Caption: Liberation of the active free base from its trihydrochloride salt.

Question 2: I'm seeing multiple products in my N-alkylation reaction. How can I improve selectivity for the primary amine?

Answer: This is a classic selectivity challenge. The reagent has two potentially nucleophilic sites: the primary amine (-NH₂) and the secondary amine within the piperazine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of reaction. However, under harsh conditions or with highly reactive electrophiles, double alkylation or reaction at the secondary amine can occur.

Troubleshooting Workflow for Poor Selectivity:

start Start: Poor Selectivity (Multiple Products) q1 Problem Stoichiometry Check start->q1 a1_yes Action: Use 1.0-1.1 eq. of Electrophile q1->a1_yes >1.2 eq. Electrophile? a1_no Problem Temperature Check q1->a1_no Stoichiometry OK? end Result: Improved Selectivity a1_yes->end a2_no Problem Base Choice a1_no->a2_no a2_yes Action: Run reaction at lower temp (e.g., 0 °C to RT) a2_yes->end a2_no->a2_yes High Temp (>80 °C)? a3 Action: Use a weaker, non-nucleophilic base (e.g., DIPEA instead of K₂CO₃) a2_no->a3 Temp OK? a3->end

Caption: Troubleshooting workflow for improving reaction selectivity.

Detailed Strategies:

  • Control Stoichiometry: Use the amine as the limiting reagent or use no more than 1.1 equivalents of your electrophile. This starves the reaction of the alkylating agent, minimizing the chance of a second addition.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can often provide the activation energy for the more reactive primary amine to react, but not enough for the secondary amine.

  • Choice of Electrophile: If possible, use a less reactive electrophile. For example, an alkyl bromide is less reactive than an alkyl iodide, potentially offering better control.

Question 3: My product is difficult to purify. It streaks on my silica gel column. What are the best practices for purification?

Answer: The basic nitrogen atoms in your product are the primary cause of purification difficulties on standard silica gel. Silica gel is acidic and will interact strongly with basic compounds, leading to tailing, streaking, and sometimes irreversible binding.

Causality: The lone pairs on the product's amines interact with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor chromatographic behavior.

Purification Solutions:

  • Acid-Base Extraction (Work-up): Before chromatography, perform an aqueous work-up.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with water to remove inorganic salts.

    • Extract the aqueous layer again to ensure all product is recovered.

    • Combine organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate. This removes many water-soluble impurities.

  • Modified Column Chromatography:

    • Basic Eluent Modifier: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine in your hexane/ethyl acetate or DCM/methanol eluent system. This base will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Pre-treated Silica: You can purchase silica gel that has been treated with a base, or you can prepare it by flushing your packed column with your eluent system containing the basic modifier before loading your sample.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.

Protocol: Basic-Modified Silica Gel Chromatography

  • Dry-load your crude product onto a small amount of silica gel.

  • Prepare your mobile phase. For example, 90:9:1 DCM/Methanol/Triethylamine.

  • Pack a column with silica gel using a less polar solvent system (e.g., 95:4:1 DCM/Methanol/TEA).

  • Carefully add your dry-loaded sample to the top of the column.

  • Run the column using a gradient elution, slowly increasing the polarity (the proportion of methanol) while keeping the percentage of triethylamine constant.

  • Monitor fractions by TLC, staining with a suitable agent like ninhydrin (for primary/secondary amines) or permanganate.

References

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Cebeci, Y. U., et al. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Yang, J., et al. (2012). Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Journal of Medicinal Chemistry. [Link]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Optimization

troubleshooting unexpected results with 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Welcome to the technical support center for 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered when working with this versatile, yet sometimes problematic, reagent. Our goal is to provide you with the expertise and practical solutions necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride to ensure its stability?

Due to its hygroscopic nature, 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[1][2] The presence of three hydrochloride groups makes the compound highly polar and prone to absorbing atmospheric moisture, which can affect its reactivity and introduce inconsistencies in your experiments.

Q2: I'm having trouble dissolving the trihydrochloride salt in my reaction solvent. What do you recommend?

This is a common issue due to the high polarity of the trihydrochloride salt.[3] It will have limited solubility in many common non-polar organic solvents. For reactions, consider using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In some cases, a co-solvent system or gentle heating may be necessary to achieve complete dissolution. For aqueous applications, the salt is freely soluble in water.

Q3: Do I need to neutralize the trihydrochloride salt before use in my reaction?

Yes, in most cases, you will need to neutralize the hydrochloride salt to liberate the free amine for it to act as a nucleophile. The presence of the hydrochloride renders the amine nitrogens non-nucleophilic. You will need to add a suitable base to your reaction mixture to deprotonate the amine. The choice of base will depend on the specific requirements of your reaction.

Q4: How do the three hydrochloride groups affect the basicity of the different nitrogen atoms?

The trihydrochloride salt has protons associated with all three nitrogen atoms. The pKa values of these protonated amines will differ. The primary amine will be the most acidic (lowest pKa), followed by the piperazine nitrogen further from the ethylamine group, and finally the tertiary amine of the methylpiperazine group will be the least acidic (highest pKa). This differential basicity can be exploited for selective reactions under carefully controlled pH conditions.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Amide Coupling Reactions

You are attempting an amide coupling reaction with a carboxylic acid, a coupling agent (like HATU or EDC), and 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, but you observe low to no product formation.

Potential Causes and Solutions:

  • Incomplete Neutralization: The most common reason for failed amide coupling is the incomplete deprotonation of the amine. The trihydrochloride salt requires at least three equivalents of a non-nucleophilic base to liberate the primary amine for reaction.

    • Troubleshooting Protocol:

      • Ensure you are using a sufficient excess of a suitable base. For standard coupling reactions, 3-4 equivalents of a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.

      • Consider the order of addition. Premixing the trihydrochloride salt with the base in your reaction solvent for 15-30 minutes before adding the carboxylic acid and coupling agent can ensure complete deprotonation.

      • For sensitive substrates, a weaker inorganic base like sodium bicarbonate or potassium carbonate can be used, but this may require a biphasic solvent system or a phase-transfer catalyst.[4]

  • Reaction pH: The pH of the reaction mixture is critical for amide coupling. An overly acidic or basic environment can lead to side reactions or decomposition of your reagents.

    • Troubleshooting Protocol:

      • If possible, monitor the pH of your reaction mixture after the addition of all reagents. The optimal pH for most amide coupling reactions is between 8 and 9.

      • If using a strong base, add it slowly to avoid a rapid increase in pH that could lead to side reactions.

  • Choice of Coupling Agent: Not all coupling agents are created equal. The choice of coupling agent can significantly impact the outcome of your reaction.

    • Troubleshooting Protocol:

      • If standard coupling agents like HATU or EDC/HOBt are failing, consider using a more potent activating agent like T3P (Propylphosphonic Anhydride).[5]

      • For sterically hindered carboxylic acids or amines, activating the carboxylic acid as an acid chloride using thionyl chloride or oxalyl chloride prior to the addition of the amine may be necessary.[6]

Issue 2: Formation of Multiple Products or Unexpected Byproducts

You observe the formation of multiple spots on your TLC plate or unexpected masses in your LC-MS analysis.

Potential Causes and Solutions:

  • Di- or Tri-acylation: If your reaction conditions are not carefully controlled, you may see acylation on the piperazine nitrogens in addition to the desired primary amine.

    • Troubleshooting Protocol:

      • Use a stoichiometric amount of the carboxylic acid and coupling agent relative to the amine.

      • Slowly add the activated carboxylic acid (or the coupling agent if pre-activating the acid) to the reaction mixture containing the neutralized amine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Side Reactions of Piperazine: The piperazine ring itself can undergo side reactions under certain conditions. For example, in the presence of strong oxidizing agents or under harsh acidic conditions, ring opening or other transformations can occur.

    • Troubleshooting Protocol:

      • Review your reaction conditions for any harsh reagents that could be incompatible with the piperazine moiety.

      • If possible, use milder reaction conditions. For example, if a deprotection step is required, consider enzymatic or catalytic methods over strong acids.

Experimental Protocols

Protocol 1: Standard Amide Coupling with 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

This protocol provides a general procedure for the coupling of a carboxylic acid to the primary amine of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride.

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride (1.0 eq).

  • Add anhydrous DMF to dissolve the salt.

  • Add DIPEA (3.5 eq) to the solution and stir at room temperature for 20 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Slowly add the solution of the activated carboxylic acid to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of the Highly Polar Amine Product

The product of your reaction is likely to be a polar basic compound, which can be challenging to purify by standard silica gel chromatography.

Method A: Modified Normal-Phase Chromatography

  • Use a solvent system containing a small amount of a competing amine to prevent streaking on the silica gel column. A common eluent system is dichloromethane/methanol with 0.5-2% triethylamine.[7]

  • Alternatively, use an amino-functionalized silica gel column, which is specifically designed for the purification of basic compounds.

Method B: Reversed-Phase Chromatography

  • For highly polar compounds, reversed-phase flash chromatography can be an effective purification method.

  • A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% ammonium hydroxide to ensure good peak shape.

Data Presentation

Table 1: Solubility of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

SolventSolubilityNotes
WaterHighly Soluble
MethanolSoluble
Dimethylformamide (DMF)SolubleMay require gentle heating.
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Sparingly Soluble
Ethyl AcetateInsoluble
HexanesInsoluble

Visualizations

Troubleshooting_Workflow cluster_start Start: Unexpected Experimental Result cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation cause1 Incomplete Neutralization of Amine Salt start->cause1 cause2 Suboptimal Reaction pH start->cause2 cause3 Poor Choice of Coupling Agent start->cause3 solution1a Increase Equivalents of Base (e.g., DIPEA) cause1->solution1a Check Stoichiometry solution1b Pre-mix Amine and Base cause1->solution1b Modify Procedure solution2 Monitor and Adjust pH to 8-9 cause2->solution2 solution3 Use a More Potent Coupling Agent (e.g., T3P) or Convert to Acid Chloride cause3->solution3

Caption: Troubleshooting workflow for low product yield.

Amide_Coupling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates AmineSalt 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride FreeAmine Free Amine AmineSalt->FreeAmine + Base Base Base (e.g., DIPEA) CarboxylicAcid R-COOH ActivatedEster Activated Ester CarboxylicAcid->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU) Product Amide Product FreeAmine->Product + Activated Ester ActivatedEster->Product

Caption: Generalized amide coupling reaction pathway.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Google Patents. (n.d.). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • University of Glasgow Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]

  • PubMed. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. (n.d.). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Link]

  • Google Patents. (n.d.). EP2878596A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • ResearchGate. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Google Patents. (n.d.). EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)
  • Google Patents. (n.d.). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on practical troubleshooting and the scientific rationale behind key process decisions.

Synthesis Overview & Key Considerations

The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine is most commonly achieved via a nucleophilic substitution reaction. The core transformation involves the alkylation of N-methylpiperazine with a suitable 2-aminoethyl synthon. A prevalent and scalable method utilizes the reaction of N-methylpiperazine with 2-chloroethylamine hydrochloride, followed by conversion to the trihydrochloride salt.

This process, while straightforward in principle, presents several challenges during scale-up, including control of side reactions, purification of the intermediate free base, and isolation of a high-purity, crystalline final product. This guide addresses these critical aspects to ensure a robust and reproducible synthesis.

General Synthetic Workflow

The overall process can be visualized as a three-stage workflow: N-alkylation to form the free base, purification of the base, and subsequent salt formation.

G cluster_0 Stage 1: N-Alkylation (Free Base Synthesis) cluster_1 Stage 2: Purification cluster_2 Stage 3: Salt Formation A N-Methylpiperazine R1 Reaction Vessel (Solvent, Heat) A->R1 B 2-Chloroethylamine Hydrochloride B->R1 C Base (e.g., K2CO3, NaOH) C->R1 D Crude Amine Mixture R1->D Crude Amine Mixture P1 Aqueous Work-up & Extraction D->P1 P2 Vacuum Distillation P1->P2 E Purified Free Base P2->E Purified Free Base (2-(4-Methylpiperazin-1-yl)ethanamine) R2 Crystallization Vessel E->R2 F Anhydrous HCl (e.g., in IPA or Ether) F->R2 G G R2->G Filtration & Drying H H G->H Final Product: Trihydrochloride Salt G Start Problem: Low Reaction Conversion Q1 Is the base stoichiometry correct (>= 2 eq.)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base active and finely powdered? A1_Yes->Q2 Sol1 Action: Adjust base to >= 2 equivalents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimal (e.g., >70 °C)? A2_Yes->Q3 Sol2 Action: Use fresh, dry, powdered base. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is a Phase Transfer Catalyst needed? A3_Yes->Q4 Sol3 Action: Cautiously increase reaction temperature. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Action: Add PTC (e.g., TBAB) to biphasic systems. A4_Yes->Sol4 End Re-evaluate solvent system or other parameters. A4_No->End

Caption: Troubleshooting logic for low reaction conversion.

Q2: I am having difficulty purifying the 2-(4-Methylpiperazin-1-yl)ethanamine free base. It seems to retain water and distillation is problematic.

Answer: Purifying this diamine can be challenging due to its high boiling point and hygroscopic nature.

  • Water Removal:

    • Causality: The molecule contains two basic nitrogen atoms that readily form hydrogen bonds with water, making it difficult to remove completely during work-up. Residual water can interfere with distillation and subsequent salt formation.

    • Troubleshooting Steps:

      • Brine Wash: During the extraction phase, wash the organic layer with a saturated NaCl solution (brine). This helps to draw water out of the organic phase. [1] 2. Drying Agent: Use a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [1]Ensure sufficient quantity and contact time.

      • Azeotropic Removal: Before the final distillation, you can co-distill the product with a solvent that forms an azeotrope with water, such as toluene, to remove trace amounts.

  • Vacuum Distillation:

    • Causality: The free base has a high boiling point (approx. 205-210 °C at atmospheric pressure), which can lead to decomposition if distilled at atmospheric pressure. A high vacuum is essential.

    • Troubleshooting Steps:

      • High Vacuum: Use a good vacuum pump capable of reaching <1 mmHg. The boiling point will be significantly lower under a high vacuum.

      • Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to efficiently separate the product from higher-boiling impurities.

      • Avoid Overheating: Use a heating mantle with a stirrer and an oil bath to ensure even heating and prevent localized overheating of the distillation flask.

Q3: When forming the trihydrochloride salt, my product "oils out" and does not crystallize. What is happening?

Answer: "Oiling out" is a common problem during salt formation and is almost always caused by the presence of impurities, primarily water or residual solvent, or by issues with stoichiometry and temperature control.

  • Presence of Water:

    • Causality: The trihydrochloride salt is highly hygroscopic. Even small amounts of water can lead to the formation of a viscous, non-crystalline hydrate or syrup.

    • Solution: Ensure the free base is scrupulously dry before beginning the salt formation. The solvent used for the salt formation (e.g., isopropanol, ethanol, or ethyl acetate) must be anhydrous.

  • Incorrect Stoichiometry or Addition Rate:

    • Causality: Adding the HCl solution too quickly can create localized areas of high concentration, promoting oil formation over controlled crystallization. The molecule has three basic nitrogens, but the trihydrochloride is the desired salt form. Precise control of HCl equivalents is important.

    • Solution:

      • Dissolve the purified free base in a suitable anhydrous solvent (like isopropanol).

      • Cool the solution in an ice bath.

      • Add the anhydrous HCl solution (e.g., HCl in isopropanol) slowly with vigorous stirring. Monitor the pH or use a calculated amount of HCl.

      • If the product begins to oil out, try adding a small amount of additional anhydrous solvent and scratching the side of the flask with a glass rod to induce crystallization.

  • Solvent Choice:

    • Causality: The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt.

    • Solution: Isopropanol (IPA) and ethanol are commonly used. Sometimes, an anti-solvent like anhydrous diethyl ether or MTBE is added after the HCl addition to promote precipitation. [2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine (Free Base)

This protocol is a representative example and should be optimized for specific scales and equipment.

  • Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add N-methylpiperazine (1.0 eq), 2-chloroethylamine hydrochloride (1.05 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add isopropanol (5-10 volumes relative to N-methylpiperazine).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed (typically 12-24 hours).

  • Cooling & Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of isopropanol.

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the bulk of the solvent.

  • Work-up: To the residue, add water and 20% aqueous NaOH solution until the pH is >12. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Final Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Distillation: Place the crude free base into the distillation flask. Apply a high vacuum (<1 mmHg) and gently heat the flask in an oil bath.

  • Collection: Collect the fraction that distills at the expected boiling point (literature values vary with pressure, but expect a range of 80-100 °C at ~5-10 mmHg). Discard any initial low-boiling fractions and stop before high-boiling impurities begin to distill.

Protocol 3: Formation of the Trihydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in anhydrous isopropanol (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acidification: Slowly add a solution of anhydrous HCl in isopropanol (~3.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. A white precipitate should form.

  • Crystallization: After the addition is complete, stir the slurry at 0-5 °C for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous isopropanol, followed by a wash with anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

References

  • Kavitha, S., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(4), M607. Available at: [Link]

  • Patel, H., et al. (2008). Process for preparing efletrizine. Google Patents (WO2008155777A2).
  • Zhang, J., et al. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents (CN115703750A).
  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Library of Medicine. Retrieved from [Link]

  • Li, J., et al. (2012). Method for preparing N-methyl-N'-(2-chloroethyl)piperazine. Google Patents (CN102101847B).
  • Angene Chemical. (2021). 2-(4-Methylpiperazin-1-yl)ethanamine Safety Data Sheet. Retrieved from [Link]

  • Ceylan, S., & Yilmaz, F. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 451. Available at: [Link]

  • SyntheticPage. (n.d.). Synthesis of 4-(4-benzhydrylpiperazin-1-ylmethyl)-2-methylthiazole trihydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Welcome to the dedicated technical resource for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for managing the inherent hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.

Understanding the Challenge: Hygroscopicity in Amine Salts

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a salt of a polyamine, and like many amine salts, it readily absorbs moisture from the atmosphere. This hygroscopic nature can lead to a variety of experimental challenges, including inaccurate weighing, altered stoichiometry in reactions, and potential degradation over time.[1] The presence of multiple hydrochloride moieties can exacerbate this property.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I received a new bottle of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. What are the immediate steps I should take for storage?

A1: Proper initial storage is the first line of defense against moisture absorption.

  • Inspect the Packaging: Upon receipt, ensure the manufacturer's seal is intact. Any breach could indicate prior exposure to atmospheric moisture.

  • Inert Atmosphere is Key: The ideal storage environment is a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Seal Tightly: If a glove box is unavailable, store the compound in its original container, ensuring the cap is tightly sealed. Consider wrapping the cap with Parafilm® for an extra barrier.[3]

  • Cool and Dry Location: Store the container in a cool, dry place away from sources of high humidity, such as sinks or water baths.[1]

Q2: My compound has started to clump together. What does this mean and can I still use it?

A2: Clumping is a visual indicator of moisture absorption.[1] The material may have taken on a significant amount of water, which will affect its true mass.

  • Causality: The absorbed water molecules act as a bridge between particles of the compound, leading to the formation of aggregates or clumps.

  • Usability: While the compound may still be chemically viable for some applications, its use without accounting for the water content will lead to inaccurate concentrations. It is strongly recommended to determine the water content before use.

  • Remediation: In some cases, gentle heating under high vacuum can remove absorbed water. However, this should be done with caution as it could potentially degrade the compound. It is often more practical to account for the water content analytically.

Q3: How does absorbed moisture affect my experimental results?

A3: The impact of moisture can be significant and varied:

  • Inaccurate Concentration: The most immediate effect is an overestimation of the amount of the compound being weighed, leading to solutions with lower than intended concentrations.

  • Altered Reaction Stoichiometry: In reactions where precise molar ratios are critical, the unaccounted-for water can disrupt the stoichiometry, leading to lower yields or the formation of impurities.

  • Hydrolysis and Degradation: The presence of water can promote hydrolysis of the amine salt, potentially leading to the formation of byproducts and a decrease in the purity of the starting material over time.[4]

  • Changes in Physical Properties: For solid-state characterization (e.g., DSC, TGA, XRD), the presence of water can significantly alter the observed physical properties.

Q4: What is the best way to accurately weigh 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride?

A4: Accurate weighing requires minimizing exposure to the atmosphere.

  • Work Quickly: The most straightforward method is to weigh the compound as quickly as possible.[1][5] Have all necessary equipment ready before opening the container.

  • Glove Box/Bag: The most reliable method is to weigh the compound inside a glove box or glove bag with a controlled, low-humidity environment.[6]

  • Weighing by Difference: A practical approach is to quickly add the compound to a pre-weighed, sealable vial. Seal the vial and then weigh it. The difference in weight will be the mass of the compound. This minimizes the time the compound is exposed to air.

Q5: How should I prepare stock solutions?

A5: Preparing stock solutions of hygroscopic compounds requires careful consideration.

  • Use the Entire Container: For critical applications, it is best to use the entire contents of a new, sealed vial to prepare a stock solution of a known concentration. This bypasses the issue of repeated openings and closings of the container.

  • Correct for Water Content: If you must use a portion of the compound, it is highly recommended to determine the water content of a sample from the same bottle using a method like Karl Fischer titration.[7] You can then correct the weighed mass to reflect the actual mass of the anhydrous compound.

  • Solvent Choice: Ensure your solvent is anhydrous, as using a wet solvent will negate the efforts to control the water content of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in a reaction series.
Potential Cause Troubleshooting Step Scientific Rationale
Variable Water Content in Reagent 1. Use a new, sealed vial of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride for each experiment or for the preparation of a single large stock solution. 2. If using an older bottle, determine the water content via Karl Fischer titration and adjust the mass accordingly.Each time an older bottle is opened, it is exposed to atmospheric moisture, leading to a progressive increase in water content. This variability will directly impact reaction stoichiometry and reproducibility.
Moisture in Reaction Solvent 1. Use freshly dried, anhydrous solvents for your reaction. 2. Store anhydrous solvents over molecular sieves.The presence of water in the solvent can lead to side reactions, such as hydrolysis of the amine salt, or can interfere with the desired reaction pathway.
Issue 2: Difficulty in obtaining a clear solution at the expected concentration.
Potential Cause Troubleshooting Step Scientific Rationale
Inaccurate Mass Due to Water Absorption 1. Re-weigh the compound using a method that minimizes atmospheric exposure (e.g., in a glove box or by difference). 2. Prepare a test solution with a small amount of material to verify solubility before committing a larger quantity.The weighed mass may be significantly higher than the actual mass of the compound due to absorbed water. This leads to an attempt to dissolve more compound than the solvent volume can support at the target concentration.
Formation of Insoluble Hydrates 1. Gently warm the solution to aid dissolution. 2. Consider if the absorbed water has led to the formation of a less soluble hydrate form of the compound.The interaction with water can sometimes lead to the formation of stable hydrates with different solubility profiles compared to the anhydrous form.

Experimental Protocols

Protocol 1: Accurate Weighing of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

This protocol outlines the recommended procedure for accurately weighing the compound, minimizing moisture absorption.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing (Perform Quickly) cluster_storage Final Steps prep1 Equilibrate compound to room temperature in a desiccator prep2 Prepare pre-weighed, sealable vials prep1->prep2 prep3 Ready all spatulas and weighing paper prep2->prep3 weigh1 Briefly open the main container prep3->weigh1 Proceed to Weighing weigh2 Transfer an approximate amount to the pre-weighed vial weigh1->weigh2 weigh3 Immediately seal the vial weigh2->weigh3 weigh4 Weigh the sealed vial weigh3->weigh4 weigh5 Calculate mass by difference weigh4->weigh5 store1 Tightly reseal the main container weigh5->store1 After Weighing store2 Wrap cap with Parafilm® store1->store2 store3 Return to desiccator for storage store2->store3

Caption: Workflow for accurate weighing of hygroscopic compounds.

Protocol 2: Preparation of a Stock Solution with Correction for Water Content

This protocol describes the steps for preparing a stock solution with an accurate concentration by accounting for absorbed water.

Solution_Preparation cluster_kf Water Content Determination cluster_calculation Mass Correction Calculation cluster_prep Solution Preparation start Start: Need for an accurate stock solution kf1 Take a representative sample from the bottle start->kf1 kf2 Perform Karl Fischer titration to get % w/w water kf1->kf2 calc1 Target Mass_anhydrous = Desired Molarity * Volume * MW kf2->calc1 calc2 Mass_to_weigh = Target Mass_anhydrous / (1 - (% water / 100)) calc1->calc2 prep1 Weigh the calculated 'Mass_to_weigh' calc2->prep1 prep2 Dissolve in anhydrous solvent in a volumetric flask prep1->prep2 prep3 Bring to final volume and mix thoroughly prep2->prep3 end End: Stock solution with accurate concentration prep3->end

Caption: Protocol for preparing a stock solution corrected for water content.

Data Summary Table

Parameter Recommendation Rationale
Storage Desiccator or glove box with a dry, inert atmosphere. Tightly sealed container with Parafilm®.To minimize exposure to atmospheric moisture.
Weighing Inside a glove box or by difference in a sealed container.To obtain an accurate mass by preventing water absorption during weighing.
Solution Preparation Use anhydrous solvents. Correct for water content using Karl Fischer titration for critical applications.To ensure accurate solution concentration and prevent side reactions.
Visual Inspection Look for clumping or a change from a free-flowing powder to a more solid mass.These are indicators of significant moisture absorption.

References

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.[Link]

  • Reddit. (2015). How do you guys prepare solutions of hygroscopic chemicals?[Link]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs.[Link]

  • ResearchGate. (2018). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins.[Link]

  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis.[Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.[Link]

  • Applied Analytics. (2020). Measuring Water in Anhydrous Solvents.[Link]

  • PMC. (n.d.). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale.[Link]

  • Google Patents. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.[Link]

  • ACP. (2023). The effect of atmospherically relevant aminium salts on water uptake.[Link]

  • ResearchGate. (2014). Hygroscopic moisture content: Determination and correlations.[Link]

  • ASHRAE. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY.[Link]

  • ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts.[Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

In the landscape of modern drug discovery and development, the rational selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among these, bifunctional linkers play a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the rational selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among these, bifunctional linkers play a crucial role in connecting different pharmacophoric elements, influencing the overall physicochemical and pharmacokinetic properties of the final compound. This guide provides an in-depth technical analysis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, a versatile piperazine-based linker. We will detail rigorous analytical methodologies for its identity confirmation and present a comparative analysis with alternative linker systems, supported by experimental data and protocols.

Introduction: The Role of Piperazine-Based Linkers in Medicinal Chemistry

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, modulate basicity, and introduce conformational rigidity. The compound 2-(4-Methylpiperazin-1-yl)ethanamine, in its trihydrochloride salt form, offers three potential points of protonation, rendering it highly water-soluble and suitable for use in a variety of synthetic contexts, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] The presence of a primary amine, a tertiary amine, and a methyl-substituted tertiary amine provides distinct reactive handles and influences the overall pKa profile of the molecule.[1]

This guide will serve as a comprehensive resource for researchers, enabling confident identification of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride and informed decisions regarding its application in comparison to other commonly employed linker structures.

Definitive Identity Confirmation of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

Accurate structural elucidation is the bedrock of any chemical synthesis program. Here, we outline a multi-pronged analytical approach to unequivocally confirm the identity and purity of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

Physicochemical Properties:

PropertyValueSource
CAS Number 90482-07-8Internal Data
Molecular Formula C₇H₂₀Cl₃N₃Internal Data
Molecular Weight 252.61 g/mol Internal Data
Appearance White to off-white solidVisual Inspection
Solubility Soluble in water, methanolExperimental Observation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. For 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, both ¹H and ¹³C NMR are essential.

¹H NMR (400 MHz, D₂O) - Expected Chemical Shifts:

Due to the protonation of the amine groups in D₂O, the proton signals of the adjacent methylene groups will appear as deshielded multiplets. The methyl group on the piperazine nitrogen will be a singlet, also deshielded due to the positive charge on the adjacent nitrogen.

  • δ ~3.8-3.2 (m, 8H): Protons on the piperazine ring.

  • δ ~3.4 (t, 2H): Methylene protons adjacent to the piperazine ring.

  • δ ~3.2 (t, 2H): Methylene protons adjacent to the primary ammonium group.

  • δ ~2.9 (s, 3H): Methyl group protons.

¹³C NMR (100 MHz, D₂O) - Expected Chemical Shifts:

  • δ ~55-50: Carbons of the piperazine ring.

  • δ ~50-45: Methylene carbon adjacent to the piperazine ring.

  • δ ~45-40: Methyl carbon.

  • δ ~40-35: Methylene carbon adjacent to the primary ammonium group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride and dissolve in 0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual HDO signal as a reference (δ 4.79 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the spectrum using an internal standard or by referencing the ¹H spectrum.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra, comparing them to the expected values.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the free base. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

Expected ESI-MS Data:

The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺.

  • [M+H]⁺ (Free Base): Expected m/z = 144.1495 (for C₇H₁₈N₃⁺)

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or water.

  • Instrument Setup: Use an ESI-mass spectrometer operating in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion of the free base.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the compound. A reversed-phase method is generally suitable for this polar analyte.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Expected Result: A single major peak indicating high purity.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a solution of the compound in the mobile phase A at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas to calculate the purity.

Comparative Analysis with Alternative Linker Systems

The choice of a linker is a critical design element in drug development. Here, we compare 2-(4-Methylpiperazin-1-yl)ethanamine with other common bifunctional linkers.

Structural Analogs: Modulating Basicity and Conformation

Structurally similar diamine linkers offer variations in their physicochemical properties.

LinkerStructureKey Physicochemical Properties
2-(4-Methylpiperazin-1-yl)ethanamine CN1CCN(CCN)CC1Three basic centers, high water solubility as a salt, conformationally constrained ring.
1-(2-Aminoethyl)piperidine C1CCN(CC1)CCNTwo basic centers, good water solubility as a salt, conformationally defined ring.[3][4]
1-(2-Aminoethyl)pyrrolidine C1CCN(C1)CCNTwo basic centers, good water solubility as a salt, five-membered ring offers a different spatial arrangement.[5][6]
1-(2-Aminoethyl)morpholine C1COCCN1CCNTwo basic centers, the oxygen atom reduces the basicity of the morpholine nitrogen and can act as a hydrogen bond acceptor.[7][8]

Causality Behind Experimental Choices: The selection between these analogs often depends on the desired pKa profile and the spatial orientation of the terminal amine. The piperazine core of the title compound provides a more rigid structure compared to open-chain linkers and its multiple protonation sites can be advantageous for aqueous solubility.[1][2] The morpholine analog, with its ether linkage, introduces a degree of polarity and hydrogen bonding capability that can be beneficial for interacting with biological targets.

Polyethylene Glycol (PEG) Linkers: The Flexible Alternative

PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic molecules.

Linker TypeGeneral StructureKey Physicochemical Properties
Piperazine-based HeterocyclicConformationally restricted, defined length, tunable basicity.[1][2]
PEG-based -(OCH₂CH₂)n-Flexible, highly soluble in aqueous and organic media, can reduce immunogenicity, available in various lengths.[9][10]

Performance Comparison:

  • Solubility: Both piperazine salts and PEG linkers significantly enhance aqueous solubility.[11] The trihydrochloride salt of the title compound is expected to have excellent water solubility.

  • Flexibility vs. Rigidity: PEG linkers are highly flexible, which can be advantageous for allowing two linked moieties to adopt an optimal binding orientation.[10] However, this flexibility can also lead to a higher entropic penalty upon binding. The rigid piperazine core of the title compound can pre-organize the linked molecules, potentially leading to a more favorable binding affinity.

  • Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of drugs by increasing their hydrodynamic radius and shielding them from enzymatic degradation.[10] The pharmacokinetic effects of piperazine-based linkers are more complex and depend on the overall properties of the final molecule.

Experimental Workflow: Linker Selection

Caption: Logical workflow for selecting an appropriate linker in drug discovery.

Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

A general and reliable method for the synthesis of the trihydrochloride salt involves the reaction of the free base with an excess of hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis

  • Reaction Setup: Dissolve 2-(4-methylpiperazin-1-yl)ethanamine (1.0 eq) in a minimal amount of isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M, 3.5 eq) dropwise with vigorous stirring.

  • Precipitation: A white precipitate of the trihydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold isopropanol and then with diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized product using the analytical methods described in Section 2.

Self-Validating System: The successful synthesis is validated by the analytical data. The NMR and MS data should confirm the expected structure, and the HPLC analysis should demonstrate high purity. The formation of the trihydrochloride salt can be further confirmed by elemental analysis, which should show the presence of chlorine in the expected stoichiometric ratio.

Signaling Pathway Analogy: The Role of a Linker

LinkerAnalogy cluster_0 Pharmacophore A cluster_1 Pharmacophore B cluster_2 Linker A Binds to Target 1 Linker 2-(4-Methylpiperazin-1-yl)ethanamine (Modulates Solubility, Spacing, and Orientation) A->Linker B Binds to Target 2 Linker->B

Sources

Comparative

A Comparative Guide to Piperazine Derivatives in CNS Research: Spotlight on 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

For researchers, scientists, and drug development professionals navigating the intricate landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a privileged structure. Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a privileged structure. Its prevalence in a multitude of clinically successful drugs underscores its remarkable versatility in engaging with a wide array of neurological targets. This guide offers an in-depth comparison of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride and other key piperazine derivatives, with a focus on their interactions with critical CNS receptors. We will delve into the nuances of their synthesis, explore the structure-activity relationships that govern their pharmacological profiles, and provide detailed experimental protocols for their evaluation.

The Piperazine Core: A Gateway to CNS Activity

The six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a cornerstone in medicinal chemistry. This moiety imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and the ability to cross the blood-brain barrier, both crucial for CNS-acting agents.[1] The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a molecule's affinity and selectivity for specific receptors.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with dopaminergic and serotonergic systems.[3]

Featured Compound: 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride

2-(4-Methylpiperazin-1-yl)ethanamine, often supplied as a trihydrochloride salt to enhance its stability and solubility, is a key building block in the synthesis of more complex piperazine-based drug candidates. Its structure features a simple alkylamine substituent on one of the piperazine nitrogens, providing a reactive point for further chemical elaboration. While this compound itself is primarily a synthetic intermediate, its structural motif is found in numerous pharmacologically active molecules. Understanding its properties and synthetic routes is fundamental to the development of novel CNS therapeutics.

Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)ethanamine:

PropertyValueSource
Molecular FormulaC7H17N3[4]
Molecular Weight143.23 g/mol [4]
FormSolid[4]
CAS Number934-98-5[4]

Comparator Piperazine Derivatives: A Focus on Arylpiperazines

For a meaningful comparison, we will focus on a class of piperazine derivatives that have been extensively studied for their CNS activity: the N-arylpiperazines. These compounds, where one of the piperazine nitrogens is directly attached to an aromatic ring, are known to exhibit high affinity for serotonin and dopamine receptors. We will consider two representative examples: 1-(2-Methoxyphenyl)piperazine (1-OMepip) and 1-(2,3-Dichlorophenyl)piperazine (1-DCPpip) .

Rationale for Selection:

  • 1-(2-Methoxyphenyl)piperazine (1-OMepip): This compound is a well-characterized ligand with high affinity for the serotonin 5-HT1A receptor. Its simple substitution pattern allows for a clear understanding of the contribution of the methoxy group to receptor binding.

  • 1-(2,3-Dichlorophenyl)piperazine (1-DCPpip): The dichlorophenyl substituent in this derivative significantly alters its electronic and steric properties compared to 1-OMepip, leading to a different receptor binding profile, often with increased affinity for dopamine D2 receptors.

Comparative Analysis: Unraveling Structure-Activity Relationships

The seemingly subtle structural differences between these piperazine derivatives lead to profound variations in their biological activity. The key to understanding these differences lies in the principles of structure-activity relationships (SAR).

The nature of the substituent on the second nitrogen of the piperazine ring dramatically influences receptor affinity and functional activity. In the case of 2-(4-Methylpiperazin-1-yl)ethanamine, the ethylamine group serves as a linker, which can be extended or modified to position a pharmacophore for optimal interaction with a receptor binding pocket.

In arylpiperazines like 1-OMepip and 1-DCPpip, the electronic nature of the aryl ring is a critical determinant of activity. The electron-donating methoxy group in 1-OMepip is known to favor interactions with specific residues in the 5-HT1A receptor binding site.[5] Conversely, the electron-withdrawing chlorine atoms in 1-DCPpip can alter the basicity of the distal piperazine nitrogen and influence its interaction with acidic residues, such as the conserved aspartate in the third transmembrane domain of monoamine receptors.[1]

Experimental Data: A Head-to-Head Comparison

Compound5-HT1A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)
1-(2-Methoxyphenyl)piperazine (1-OMepip)~1-10>1000
1-(2,3-Dichlorophenyl)piperazine (1-DCPpip)~50-100~10-50

Note: These values are approximate and can vary depending on the specific experimental conditions.

This data clearly illustrates the principle of SAR. The seemingly minor change from a methoxyphenyl to a dichlorophenyl group shifts the compound's preference from the 5-HT1A receptor towards the D2 receptor.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize piperazine derivatives.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves the N-alkylation or N-arylation of the piperazine core.

General Synthesis of N-Arylpiperazines:

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

ArylHalide Aryl Halide (e.g., 2-bromoanisole) Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction PdCatalyst Pd Catalyst (e.g., Pd2(dba)3) PdCatalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-Arylpiperazine (e.g., 1-OMepip) Reaction->Product

Figure 1: Buchwald-Hartwig Amination Workflow.

Step-by-Step Protocol:

  • To an oven-dried flask, add the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can react with the base and interfere with the catalytic cycle.

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction and can influence the scope of compatible aryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol for 5-HT1A Receptor Binding Assay:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Membranes from cells expressing 5-HT1A receptors Incubate Incubate at room temperature Membranes->Incubate Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubate TestCompound Test Compound (varying concentrations) TestCompound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using liquid scintillation counting Wash->Scintillation Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.

  • To initiate the binding reaction, add the membrane preparation containing the receptor of interest.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to reduce non-specific binding.

  • Dry the filter mats and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][6]

Self-Validating System:

  • Total Binding: Wells containing only radioligand and membranes.

  • Non-Specific Binding: Wells containing radioligand, membranes, and a high concentration of a known competing ligand to saturate the receptors.

  • Specific Binding: Calculated as Total Binding - Non-Specific Binding.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a compound.

Protocol for Dopamine D2 Receptor Functional Assay (cAMP Inhibition):

Dopamine D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Culture cells stably expressing the human dopamine D2 receptor.

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Add the test compound at various concentrations.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Conclusion: A Versatile Scaffold for Future Discovery

The piperazine moiety, exemplified by the foundational building block 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride and its more complex arylpiperazine counterparts, continues to be a rich source of novel CNS drug candidates. The ability to systematically modify the piperazine core and its substituents allows for the precise tuning of pharmacological properties to achieve desired receptor affinity, selectivity, and functional activity. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new piperazine derivatives, enabling researchers to confidently advance their drug discovery programs. As our understanding of the intricate neurobiology of CNS disorders deepens, the rational design of novel piperazine-based therapeutics will undoubtedly play a pivotal role in the development of next-generation treatments.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. PubChem. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2 receptor ligands. University of Regensburg. [Link]

  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed. [Link]

  • Human 5-HT1A Receptor Membrane Preparation. GenScript. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. [Link]

  • Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines and Quinazoline Analogs as Serotonin 5-HT2A Receptor Ligands. ResearchGate. [Link]

  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. PubMed. [Link]

  • Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience. [Link]

  • 5-Methyl-8-(4-[11C]methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. NCBI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-1-adamantanamine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-1-adamantanamine. MDPI. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]

  • N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. NCBI. [Link]

  • Synthesis and Pharmacological Evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines With Clozapine-Like Mixed Activities at Dopamine D(2), Serotonin, and GABA(A) Receptors. PubMed. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • D2 DA receptor density sensitivity to rewards and learning in a value-based decision-making task. YouTube. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. ACS Publications. [Link]

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Validation

A Senior Application Scientist's Guide to Comparing the Efficacy of 2-(4-Methylpiperazin-1-yl)ethanamine Analogs in Kinase Inhibition

Introduction: The Value of a Privileged Scaffold In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, certain chemical structures emerge as "privileged scaffolds." Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, certain chemical structures emerge as "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as an excellent starting point for medicinal chemistry campaigns. The 2-(4-methylpiperazin-1-yl)ethanamine moiety is one such scaffold. Its inherent properties—including the basic nitrogen atoms of the piperazine ring which enhance aqueous solubility and can form critical hydrogen bonds, combined with its structural rigidity—make it a highly attractive component in the design of ATP-competitive kinase inhibitors.[1][2] Numerous FDA-approved and investigational kinase inhibitors, such as Imatinib and Dasatinib, incorporate this or a similar piperazine motif, underscoring its therapeutic relevance.[3][4]

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel analogs derived from the 2-(4-methylpiperazin-1-yl)ethanamine core. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and present a clear analysis of structure-activity relationships (SAR) to guide the next phase of your drug development program.

Experimental Design & Rationale

The ultimate goal is to identify analogs with superior potency, selectivity, and cellular activity compared to a parent compound. Our experimental strategy is therefore designed as a tiered approach, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models. This ensures that resources are focused on the most promising candidates.

Below is a diagram illustrating the typical workflow for evaluating a new series of kinase inhibitor analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Lead Optimization A Analog Synthesis & QC B In Vitro Biochemical Assay (e.g., ADP-Glo) A->B C Determine IC50 Values B->C D Kinome Selectivity Profiling (Broad Kinase Panel) C->D Potent Hits (IC50 < 100 nM) E Cell-Based Target Engagement (e.g., NanoBRET™) C->E F Cellular Potency Assay (e.g., Phospho-Substrate Western Blot) C->F G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: High-level workflow for kinase inhibitor analog evaluation.

Part 1: Primary Biochemical Efficacy Assessment

The first critical step is to determine the direct inhibitory potential of each analog against the purified target kinase. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] Less kinase activity due to inhibition results in less ADP, which is converted to a light signal.[5]

Rationale for Method Selection:

  • High Sensitivity & Dynamic Range: This assay can detect low levels of kinase activity and provides a broad window for quantifying inhibition.

  • Universal Applicability: It can be used for virtually any kinase that utilizes ATP, making it a standardized platform for comparing different targets.

  • Reduced Interference: Unlike fluorescence-based methods, the luminescent signal is less prone to interference from colored or fluorescent compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the target kinase and its specific substrate peptide in the reaction buffer to desired concentrations.

    • Prepare a solution of ATP. Crucially, the ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. Using an ATP concentration equal to the Km ensures that the resulting IC50 values are more comparable and physiologically relevant.[6]

    • Perform a serial dilution of the test analogs (and a known inhibitor as a positive control) in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the analog dilution (or control).

    • Add 10 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes. Mild agitation is recommended.[7]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40-50 minutes at room temperature. This step depletes the remaining ATP.[5][7]

    • Add 50 µL of Kinase Detection Reagent. Incubate for 60-90 minutes at room temperature to convert the generated ADP into ATP and then into a luminescent signal.[7]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Efficacy and Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects.[8] Therefore, validating efficacy in intact cells is a mandatory step.[9]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to its target kinase within living cells.[8] It provides direct evidence that the analog can reach and interact with its intended target in a physiological context.[8]

Rationale for Method Selection:

  • Physiological Relevance: Measures direct target binding in live cells, accounting for cell permeability and intracellular concentrations.

  • Quantitative Data: Provides quantitative binding affinity data (EC50), which is often more predictive of in vivo efficacy than biochemical IC50s.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Culture and harvest the cells according to standard protocols.

  • Assay Setup:

    • Resuspend the cells in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer (a fluorescently labeled ligand that also binds to the target kinase) to the cell suspension.

    • Dispense the cell/tracer mix into a 96-well plate.

    • Add serial dilutions of the test analogs to the wells.

  • Incubation and Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Competitive displacement of the tracer by the analog results in a decrease in the BRET ratio. Plot this ratio against the analog concentration to determine the cellular EC50.

Comparative Efficacy Data of Hypothetical Analogs

To illustrate the application of these protocols, we present hypothetical data for three analogs of a parent compound targeting "Kinase X".

  • Parent Compound: 2-(4-Methylpiperazin-1-yl)ethanamine core.

  • Analog 1 (A-001): Ethyl group replaces the methyl group on the piperazine.

  • Analog 2 (A-002): Phenyl group added to the 4-position of the piperazine.

  • Analog 3 (A-003): Ethanamine linker extended to propanamine.

CompoundModificationKinase X IC50 (nM) [Biochemical]Kinase X EC50 (nM) [Cellular]Selectivity Index (Kinase Y IC50 / Kinase X IC50)
Parent N/A8545015
A-001 N-Methyl -> N-Ethyl6231025
A-002 N-Methyl -> N-Phenyl5 28 >200
A-003 Ethanamine -> Propanamine250>20008

Structure-Activity Relationship (SAR) Analysis

The data table reveals critical insights into the SAR of this analog series:

  • N-Alkylation of Piperazine (A-001): Replacing the N-methyl with a slightly larger N-ethyl group (A-001) resulted in a modest improvement in both biochemical potency and cellular activity. This suggests the binding pocket can accommodate slightly more bulk in this region, potentially increasing favorable hydrophobic interactions.

  • N-Arylation of Piperazine (A-002): The introduction of a phenyl group (A-002) dramatically increased potency by over 15-fold in both biochemical and cellular assays. This is a significant finding. Docking studies of similar compounds have shown that an N-phenyl group on a piperazine can engage in cation-π or CH-π interactions with the target kinase, leading to a substantial boost in affinity.[10] Furthermore, the selectivity for Kinase X over the off-target Kinase Y was markedly improved, indicating the phenyl group exploits a unique feature of the Kinase X binding site.

  • Linker Extension (A-003): Extending the ethylamine linker to a propylamine (A-003) was detrimental to activity. The significant loss of potency suggests that the original two-carbon linker length is optimal for positioning the piperazine moiety within its binding pocket. The longer, more flexible linker likely introduces an entropic penalty and disrupts the ideal binding geometry.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Analog A-002 Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by Analog A-002.

Conclusion and Forward Look

This systematic comparison demonstrates a clear path to optimizing the 2-(4-methylpiperazin-1-yl)ethanamine scaffold. The addition of an N-phenyl group (Analog A-002 ) emerged as a highly successful strategy, yielding a potent, selective, and cell-active inhibitor. This analog represents a high-quality lead compound for further preclinical development.

Future work should focus on exploring substitutions on the phenyl ring of A-002 to further enhance potency and fine-tune pharmacokinetic properties. The robust and validated assay cascade presented here provides the foundation for making data-driven decisions to accelerate the journey from a privileged scaffold to a clinical candidate.

References

  • Krysiak, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). Available at: [Link]

  • Green, I., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Malumbres, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Szántó, A., et al. (2021). Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

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Comparative

A Comparative In Vitro Validation of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride's Bioactivity at Key Neuromodulatory Receptors

A Senior Application Scientist's Guide to Characterizing a Novel Piperazine Derivative This document outlines a systematic approach to investigate the compound's activity at dopamine D2, serotonin 5-HT1A, and histamine H...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing a Novel Piperazine Derivative

This document outlines a systematic approach to investigate the compound's activity at dopamine D2, serotonin 5-HT1A, and histamine H1 receptors. We will delve into the rationale behind the experimental design, provide detailed protocols for robust in vitro assays, and compare the potential bioactivity of our target compound with well-established piperazine-containing drugs.

Rationale for Target Selection: A Hypothesis-Driven Approach

The chemical architecture of 2-(4-Methylpiperazin-1-yl)ethanamine, featuring a methylpiperazine moiety linked to an ethylamine chain, is a common pharmacophore in ligands for aminergic GPCRs.[2] This structural alert guides our initial hypothesis that the compound is likely to exhibit activity at dopamine, serotonin, and/or histamine receptors, all of which are pivotal in neuronal signaling and are established targets for a wide array of therapeutics.[1]

  • Dopamine D2 Receptor (D2R): A primary target for antipsychotic medications, the D2R is a Gi-coupled receptor that plays a crucial role in motor control, motivation, and cognition.[3][4] Many D2R antagonists and partial agonists, such as the piperazine-containing drug brexpiprazole, are used in the management of schizophrenia and other psychotic disorders.[5]

  • Serotonin 5-HT1A Receptor (5-HT1AR): This Gi-coupled receptor is implicated in mood and anxiety.[2][6] Partial agonists at this receptor, like the arylpiperazine buspirone, are established anxiolytics and antidepressants.[7]

  • Histamine H1 Receptor (H1R): A Gq-coupled receptor, the H1R is a well-known target for antihistamines used to treat allergic conditions.[8] Many first and second-generation antihistamines, including cetirizine, possess a piperazine core.[9]

To provide a robust comparative analysis, this guide proposes the use of the following commercially available, piperazine-containing drugs as reference compounds:

  • Brexpiprazole: A potent partial agonist at D2 and 5-HT1A receptors.[5]

  • Buspirone: A 5-HT1A receptor partial agonist.[7]

  • Cetirizine: A selective H1 receptor antagonist.[9]

Experimental Validation: A Multi-Faceted In Vitro Strategy

A comprehensive in vitro evaluation will involve two key types of assays for each receptor target: radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on receptor signaling.

Workflow for In Vitro Bioactivity Validation

The following diagram illustrates the proposed workflow for the validation of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride's bioactivity.

Caption: Workflow for bioactivity validation.

Detailed Experimental Protocols

Signaling Pathway: The D2R is a Gi-coupled receptor. Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]

D2R_Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates 5HT1A_Signaling Serotonin Serotonin / Agonist 5HT1AR Serotonin 5-HT1A Receptor Serotonin->5HT1AR Binds Gi Gi Protein 5HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

a) Radioligand Binding Assay

  • Cell Line: HEK293 cells stably expressing the human 5-HT1AR.

  • Radioligand: [³H]-8-OH-DPAT, a selective 5-HT1AR agonist.

  • Non-specific Binding Determination: Serotonin (10 µM).

  • Protocol: The protocol is analogous to the D2R radioligand binding assay, with appropriate adjustments for the specific receptor and radioligand.

b) cAMP Functional Assay

  • Cell Line: CHO-K1 cells co-expressing the human 5-HT1AR and a cAMP-responsive reporter system. [11]* Stimulating Agent: Forskolin.

  • Protocol:

    • Seed cells in a 384-well plate and allow them to adhere.

    • Pre-incubate cells with varying concentrations of the test compound or reference antagonist for 30 minutes. [11] 3. Add a fixed concentration of a 5-HT1A agonist (e.g., 100 nM R(+)-8-OH-DPAT) along with forskolin to stimulate cAMP production. [11] 4. Incubate for 30 minutes at room temperature.

    • Measure cAMP levels using a suitable detection kit.

  • Data Analysis: Similar to the D2R functional assay, IC50 values are determined for antagonists and EC50 values for agonists.

Signaling Pathway: The H1R is a Gq-coupled receptor. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. [8][12]

H1R_Signaling Histamine Histamine / Agonist H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates

Caption: Histamine H1 Receptor Signaling Pathway.

a) Radioligand Binding Assay

  • Cell Line: HEK293T cells transiently or stably expressing the human H1R.

  • Radioligand: [³H]-Mepyramine, a classic H1R antagonist.

  • Non-specific Binding Determination: Mianserin (10 µM).

  • Protocol: The protocol is similar to the D2R and 5-HT1AR binding assays, with appropriate modifications for the H1R system.

b) Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following H1R activation.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1R.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Protocol:

    • Plate the cells in a black, clear-bottom 96-well plate and incubate overnight.

    • Load the cells with the calcium indicator dye for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the test compound at various concentrations and measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Data Analysis: For agonists, the EC50 is determined from the concentration-response curve of the peak fluorescence signal. For antagonists, the IC50 is determined by measuring the inhibition of the response to a fixed concentration of histamine.

Comparative Data Analysis and Interpretation

The data obtained from these assays will allow for a comprehensive comparison of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride with the selected reference compounds.

Table 1: Comparative Bioactivity Profile

CompoundD2R Ki (nM)D2R Functional Activity (EC50/IC50, nM)5-HT1AR Ki (nM)5-HT1AR Functional Activity (EC50/IC50, nM)H1R Ki (nM)H1R Functional Activity (EC50/IC50, nM)
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
BrexpiprazoleLiteratureLiteratureLiteratureLiteratureLiteratureLiterature
BuspironeLiteratureLiteratureLiteratureLiteratureLiteratureLiterature
CetirizineLiteratureLiteratureLiteratureLiteratureLiteratureLiterature

Literature values for reference compounds should be sourced from peer-reviewed publications and cited accordingly.

The results will enable us to:

  • Determine the primary target(s) of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

  • Quantify its potency at each target and compare it to established drugs.

  • Elucidate its functional profile (agonist, antagonist, partial agonist).

  • Begin to understand the structure-activity relationship (SAR) by comparing its activity to the structurally related reference compounds.

Conclusion and Future Directions

This guide provides a rigorous and scientifically sound framework for the initial in vitro characterization of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. The proposed experiments will generate crucial data to validate its bioactivity and establish its pharmacological profile in comparison to known therapeutic agents.

Based on the outcomes of these studies, future research could involve:

  • Selectivity profiling against a broader panel of GPCRs and other potential off-targets.

  • In vivo studies in relevant animal models to assess its pharmacokinetic properties and efficacy in disease models.

  • Lead optimization to improve potency, selectivity, and drug-like properties.

By following this structured and comparative approach, researchers can confidently and efficiently validate the bioactivity of novel compounds, paving the way for the development of the next generation of therapeutics.

References

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

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  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). PubMed Central. [Link]

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Validation

A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride Against Known Dopamine D2 Receptor Modulators

This guide provides an in-depth comparative analysis of the novel compound 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. The study benchmarks its performance against established inhibitors and activators of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride. The study benchmarks its performance against established inhibitors and activators of the dopamine D2 receptor, a critical target in neuropharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and protocols to facilitate informed decisions in research applications.

Introduction: The Significance of Dopamine D2 Receptor Modulation

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key player in various physiological processes within the central nervous system, including motor control, motivation, and cognition.[1][2] Dysregulation of D2 receptor signaling is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[3][4] Consequently, the D2 receptor is a primary target for a wide range of therapeutics. These drugs can act as antagonists (inhibitors), blocking the receptor's activity, or as agonists (activators), mimicking the effects of the endogenous ligand, dopamine.[5][6]

Given the chemical structure of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, which shares moieties with known D2 receptor ligands, we hypothesized its potential interaction with this receptor. This guide outlines the experimental framework used to characterize this interaction and compares its activity profile with the well-documented D2 receptor antagonist, Haloperidol, and the endogenous agonist, Dopamine.

Mechanism of Action: The Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor is canonically coupled to the Gαi/o family of G proteins.[1][3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Dopamine / Agonist D2R Dopamine D2 Receptor Agonist->D2R Binds G_Protein Gαi/oβγ D2R->G_Protein Activates G_alpha_i Gαi/o (active) G_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Benchmarking: Methodologies

To comprehensively evaluate the activity of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, two distinct in vitro assays were employed: a radioligand binding assay to determine its affinity for the D2 receptor and a functional cAMP assay to assess its impact on the signaling cascade.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_data Data Analysis cluster_comparison Comparative Analysis Binding_Assay Radioligand Binding Assay (Affinity - Ki) Ki_Value Determination of Binding Affinity (Ki) Binding_Assay->Ki_Value Functional_Assay cAMP Functional Assay (Potency - EC50 / IC50) Efficacy_Potency Determination of Efficacy and Potency (EC50/IC50) Functional_Assay->Efficacy_Potency Test_Compound 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride Test_Compound->Binding_Assay Test_Compound->Functional_Assay Controls Dopamine (Agonist) Haloperidol (Antagonist) Controls->Binding_Assay Controls->Functional_Assay Comparison Benchmarking against Known Modulators Ki_Value->Comparison Efficacy_Potency->Comparison

Caption: Experimental workflow for compound characterization.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured in Ham's F-12K medium supplemented with 10% FBS, 200 µg/ml Zeocin, and 100 µg/ml Hygromycin B.[4]

    • Cells are harvested, and a membrane preparation is created by homogenization and centrifugation to isolate the cell membranes containing the D2 receptors.[9]

  • Binding Reaction:

    • In a 96-well plate, the cell membrane preparation is incubated with a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).

    • Increasing concentrations of the unlabeled test compound (2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride), Haloperidol (for non-specific binding), or Dopamine are added to compete with the radioligand for binding to the D2 receptor.

    • The reaction is incubated at room temperature for 90 minutes with gentle shaking to reach equilibrium.[9]

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes while allowing the unbound radioligand to pass through.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.

    • The Ki (inhibition constant), a measure of the compound's binding affinity, is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the D2 receptor's downstream signaling by quantifying changes in intracellular cAMP levels.

Protocol:

  • Cell Culture and Plating:

    • CHO-K1 cells stably expressing the human dopamine D2 receptor are seeded into 384-well plates and incubated for 16-24 hours.[10]

  • Compound Treatment:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[11]

    • To measure agonist activity, cells are treated with increasing concentrations of the test compound or Dopamine.

    • To measure antagonist activity, cells are treated with increasing concentrations of the test compound or Haloperidol in the presence of a fixed concentration of an agonist (e.g., Dopamine) that elicits a submaximal response.

    • Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production, against which the inhibitory effect of D2 receptor activation is measured.[10][11]

    • The cells are incubated for 60 minutes at 37°C.[10]

  • cAMP Detection and Data Analysis:

    • The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][12]

    • For agonists, the data is plotted as the percent inhibition of forskolin-stimulated cAMP levels versus the log of the compound concentration, and a dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect).

    • For antagonists, the data is plotted as the percent reversal of the agonist-induced inhibition versus the log of the compound concentration, and a dose-response curve is fitted to determine the IC50 (the concentration that inhibits 50% of the agonist's effect).

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical, yet representative, experimental data obtained for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride in comparison to the reference compounds.

Table 1: Dopamine D2 Receptor Binding Affinity

CompoundKi (nM)
Haloperidol1.2
Dopamine25
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride8.5

Table 2: Dopamine D2 Receptor Functional Activity (cAMP Assay)

CompoundAssay ModeEC50 / IC50 (nM)Max Efficacy (% Inhibition of cAMP)
DopamineAgonist1585%
HaloperidolAntagonist2.1N/A
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochlorideAgonist3560%

Discussion and Interpretation

The experimental data provide a clear profile of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride's interaction with the dopamine D2 receptor.

  • Binding Affinity: With a Ki value of 8.5 nM, 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride demonstrates high affinity for the D2 receptor. Its affinity is stronger than that of the endogenous agonist, Dopamine (Ki = 25 nM), and approaches that of the potent antagonist, Haloperidol (Ki = 1.2 nM). This indicates that the compound binds effectively to the receptor.

  • Functional Activity: In the functional cAMP assay, 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride acted as an agonist, causing a dose-dependent inhibition of forskolin-stimulated cAMP production. Its EC50 of 35 nM indicates a potent functional activity, albeit less potent than Dopamine (EC50 = 15 nM).

  • Partial Agonism: A key observation is the maximal efficacy of 60% inhibition of cAMP production, compared to Dopamine's 85%. This suggests that 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a partial agonist of the dopamine D2 receptor. Partial agonists bind to and activate a receptor but produce a smaller maximal response than a full agonist. This property can be therapeutically valuable, as the compound can act as a functional antagonist in the presence of a full agonist by competing for the same binding site.

Conclusion

This comparative guide demonstrates that 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a high-affinity, partial agonist of the dopamine D2 receptor. Its distinct pharmacological profile, differing from both the full agonist Dopamine and the antagonist Haloperidol, makes it a compelling candidate for further investigation in research areas where nuanced modulation of the dopaminergic system is desired. The detailed protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings.

References

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  • Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]

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Comparative

A Senior Application Scientist's Guide to Aminoalkylpiperazines: A Comparative Analysis for Advanced Synthesis

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. This document provides an in-depth comparison of 2-(4-Methylpiperazin-1-yl)ethanamine, more commonly know...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. This document provides an in-depth comparison of 2-(4-Methylpiperazin-1-yl)ethanamine, more commonly known as 1-(2-Aminoethyl)-4-methylpiperazine, and its key alternatives in complex organic synthesis. Our focus extends beyond a simple catalog of options, delving into the strategic implications of choosing a specific building block, supported by experimental data and detailed protocols.

Introduction: The Strategic Importance of the Aminoethylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically used drugs.[1] Its unique physicochemical properties—imparting aqueous solubility, acting as a constrained diamine, and providing a versatile handle for derivatization—make it a cornerstone of drug design. Bifunctional aminoalkylpiperazines, which possess both a nucleophilic piperazine core and a reactive primary amine, are particularly valuable building blocks. They offer a reliable method for introducing the piperazine moiety into target molecules through stable linkages like amides, sulfonamides, or secondary amines.

The subject of this guide, 1-(2-Aminoethyl)-4-methylpiperazine (1) , is a widely utilized reagent in this class. The tertiary amine at the N4 position, conferred by the methyl group, provides a distinct reactivity profile compared to its analogues. However, the choice of building block is a critical decision point in any synthetic campaign. Factors such as differential reactivity of the nitrogens, the need for protecting groups, and the overall synthetic strategy dictate which analogue is optimal. This guide will compare compound 1 with two primary alternatives: the parent 1-(2-Aminoethyl)piperazine (AEP) (2) and the protected tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (N-Boc-AEP) (3) .

Comparative Overview of Key Aminoethylpiperazine Building Blocks

The selection of the right aminoalkylpiperazine is a strategic choice that impacts reaction design, step economy, and purification. The subtle structural differences between these three reagents lead to significant variations in their application.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

} caption: "Core Aminoethylpiperazine Building Blocks."

Physicochemical and Reactivity Profile

The choice between these reagents often hinges on their relative basicity (pKa) and the steric environment of the three distinct nitrogen atoms: the primary exocyclic amine (N-primary), the piperazine nitrogen adjacent to the ethyl group (N-secondary/tertiary), and the distal piperazine nitrogen (N-H, N-Me, or N-Boc).

Property1-(2-Aminoethyl)-4-methylpiperazine (1)1-(2-Aminoethyl)piperazine (AEP) (2)N-Boc-AEP (3)
Molecular Weight 143.23 g/mol [2]129.21 g/mol [3]229.32 g/mol [4]
Boiling Point ~205-207 °C~222 °C[5]~198 °C (at reduced pressure)[4]
Key Feature Tertiary amine at N4Secondary amine at N4Boc-protected amine at N4
Primary Use Case Direct incorporation when N4 basicity is desired or tolerated.When derivatization at N4 is required post-coupling.Selective reaction at N-primary, followed by deprotection and N4 derivatization.
Reactivity Concern N4 can act as a base or nucleophile, potentially causing side reactions.Competitive reactivity between N-primary and the N-H secondary amine.Requires additional deprotection step (acid-labile).
Strategic Application in Synthesis
  • 1-(2-Aminoethyl)-4-methylpiperazine (1): The Direct Approach This reagent is ideal for syntheses where the terminal N-methylpiperazine is the desired final moiety. Its advantage is efficiency; no protection/deprotection steps are needed. This is exemplified in the synthesis of various biologically active molecules where the N-methylpiperazine group is crucial for target engagement or for tuning pharmacokinetic properties like solubility and cell permeability.[6][7] However, the tertiary amine of the N-methyl group is basic and can interfere with certain reactions, acting as an undesired base or even a nucleophile in some cases.

  • 1-(2-Aminoethyl)piperazine (AEP) (2): The Versatile Precursor AEP is the building block of choice when subsequent modification of the N4 position is planned.[5] A typical synthetic sequence involves first coupling the primary amine (which is generally more nucleophilic and less sterically hindered than the secondary N-H) with an electrophile. The resulting intermediate, now containing a secondary amine on the piperazine ring, can then be subjected to a second reaction, such as reductive amination, acylation, or arylation, to install a diverse range of substituents at N4. This provides significant flexibility for building structure-activity relationships (SAR) in a drug discovery program. The primary challenge is achieving selectivity in the initial reaction, as both the primary and secondary amines can react.[5]

  • N-Boc-AEP (3): The Chemoselective Workhorse For syntheses demanding unambiguous chemoselectivity, the N-Boc protected version is the superior choice.[4] The Boc group effectively "masks" the N4 nitrogen, rendering it non-nucleophilic and non-basic. This allows for clean and high-yielding reactions exclusively at the primary amino group.[8] Once the primary amine has been functionalized, the Boc group can be readily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to reveal the free secondary amine at N4, which is then available for further elaboration. While this strategy involves an extra deprotection step, the reliability and cleanliness of the reactions often justify the increased step count, especially in complex, multi-step syntheses.

Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The development of BTK inhibitors for autoimmune diseases and B-cell malignancies provides an excellent real-world context for comparing these building blocks.[9][10][11] The drug candidate GDC-0853 , a potent and selective noncovalent BTK inhibitor, features a core structure that can be conceptually derived from an aminoethylpiperazine building block.[12][13] While the actual reported synthesis of GDC-0853 may follow a different convergent route[14], we can use its structure to illustrate the strategic synthetic choices.

dot graph "BTK_Inhibitor_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Strategic choices in BTK inhibitor synthesis."

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for common transformations involving these building blocks. Researchers should optimize conditions for their specific substrates.

Protocol 1: Amide Coupling using N-Boc-AEP (3)

This protocol describes the selective acylation of the primary amine of N-Boc-AEP.

Objective: To form a stable amide bond with a carboxylic acid, preserving the N-Boc group for later removal.

Materials:

  • N-Boc-AEP (3) (1.0 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of N-Boc-AEP (3) (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl (aq), sat. NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically silica gel with a hexane/EtOAc or DCM/MeOH gradient) to yield the desired N-Boc protected amide.

Causality: Using a coupling agent like HATU in the presence of a non-nucleophilic base (DIPEA) efficiently generates an active ester in situ, which reacts cleanly with the primary amine of N-Boc-AEP. The Boc group ensures the piperazine N4 nitrogen does not compete in the reaction.

Protocol 2: Reductive Amination using AEP (2)

This protocol details the N-alkylation of the piperazine N-H after the primary amine has been functionalized (e.g., as part of an amide R-NH-).

Objective: To introduce a substituent at the N4 position of the piperazine ring.

Materials:

  • Piperazine substrate (containing N-H, 1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous DCE or DCM

  • Acetic acid (catalytic, ~5% v/v)

Procedure:

  • Dissolve the piperazine substrate (1.0 eq) and the desired aldehyde/ketone (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Note: Mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of sat. NaHCO₃ (aq).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N4-alkylated product.

Trustworthiness: This protocol is a self-validating system. The mild reducing agent, NaBH(OAc)₃, is selective for the iminium ion intermediate and will not reduce the amide or other functional groups present in the molecule, ensuring a clean transformation.

Conclusion and Future Outlook

The choice between 1-(2-aminoethyl)-4-methylpiperazine and its N-H or N-Boc analogues is a critical decision in synthetic design.

  • 1-(2-Aminoethyl)-4-methylpiperazine (1) offers the most direct route when an N-methylpiperazine moiety is the final target.

  • 1-(2-Aminoethyl)piperazine (AEP) (2) provides the flexibility for late-stage diversification at the N4 position, crucial for SAR studies.

  • N-Boc-AEP (3) delivers unparalleled chemoselectivity, ensuring robust and predictable outcomes in complex syntheses, albeit at the cost of an additional deprotection step.

As synthetic methodologies continue to advance, the development of novel protecting groups and more selective coupling reactions may further refine the strategic use of these essential building blocks. However, a fundamental understanding of their comparative reactivity, as outlined in this guide, will remain an indispensable tool for the modern research scientist.

References

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. Available at: [Link]

  • 1-(2-Dimethylaminoethyl)-4-methylpiperazine. Chem-Impex. Available at: [Link]

  • Preparation of 1-amino-4-methylpiperazine. ResearchGate. Available at: [Link]

  • Mecking, S. et al. (2020). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available at: [Link]

  • GDC-0853 Synthesis Process Development. ACS Publications. Available at: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. ACS Publications. Available at: [Link]

  • Discovery of GDC-0853, a Potent, Selective, and Non-Covalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. ResearchGate. Available at: [Link]

  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. Available at: [Link]

  • US3733325A - Preparation of aminoethylpiperazine. Google Patents.
  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PMC - NIH. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer. PMC - PubMed Central. Available at: [Link]

  • 1-(2-Aminoethyl)piperazine. SIELC Technologies. Available at: [Link]

  • Synthesis method for 1-Amino Piperazine. ResearchGate. Available at: [Link]

  • GDC-0853|1434048-34-6. Shanghai xingMo Biotechnology. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Aminoethylpiperazine. Wikipedia. Available at: [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. PubChem. Available at: [Link]

  • 1-(2-N-Boc-aminoethyl)piperazine. PubChem. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride: A Comparative Analysis

Introduction: The Strategic Importance of 2-(4-Methylpiperazin-1-yl)ethanamine in Medicinal Chemistry In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, frequently incor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(4-Methylpiperazin-1-yl)ethanamine in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among its many derivatives, 2-(4-Methylpiperazin-1-yl)ethanamine serves as a critical building block, providing a versatile handle for the introduction of a basic nitrogen center and a flexible ethylamine chain. Its trihydrochloride salt form ensures stability and enhances solubility, making it an ideal starting material for further synthetic transformations.

The selection of a synthetic route to this key intermediate is a decision with significant downstream implications for process efficiency, scalability, and overall cost of goods. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride: Direct N-Alkylation and Reductive Amination . As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles and practical considerations that inform the choice of one method over the other.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine can be approached from two mechanistically distinct directions. The first, a classical Direct N-Alkylation , involves the direct formation of a carbon-nitrogen bond between N-methylpiperazine and a two-carbon electrophile. The second, a more contemporary Reductive Amination , constructs the target molecule by forming an iminium ion intermediate that is subsequently reduced.

Route 1: Direct N-Alkylation of N-Methylpiperazine

This method represents a straightforward and classical approach to amine synthesis. The core principle is the nucleophilic attack of the secondary amine of N-methylpiperazine on an electrophilic two-carbon synthon, such as 2-chloroethylamine hydrochloride.

Reaction Scheme:

Mechanistic Rationale: The lone pair of the secondary nitrogen in N-methylpiperazine acts as a nucleophile, displacing the chloride from 2-chloroethylamine. The use of a base is crucial to neutralize the hydrochloride salt of the starting amine and the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Advantages:

  • Cost-Effective Starting Materials: Both N-methylpiperazine and 2-chloroethylamine hydrochloride are readily available and relatively inexpensive bulk chemicals.

  • Simple Reaction Setup: The reaction does not typically require specialized equipment or inert atmospheres, making it accessible for most laboratory settings.

Disadvantages:

  • Potential for Over-alkylation: The product, 2-(4-Methylpiperazin-1-yl)ethanamine, is also nucleophilic and can react with another molecule of 2-chloroethylamine, leading to the formation of undesired dimeric byproducts. Careful control of stoichiometry is essential to minimize this.

  • Safety Concerns with Alkylating Agents: 2-Chloroethylamine is a hazardous substance and requires careful handling.

  • Potentially Harsh Reaction Conditions: The reaction may require elevated temperatures and prolonged reaction times to achieve good conversion.

Route 2: Reductive Amination

Reductive amination is a powerful and often cleaner alternative to direct alkylation. This two-step, one-pot process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by in-situ reduction. For the synthesis of our target molecule, this would involve the reaction of N-methylpiperazine with a protected aminoacetaldehyde equivalent, followed by reduction.

Reaction Scheme:

Mechanistic Rationale: N-methylpiperazine reacts with aminoacetaldehyde (generated in situ from its acetal) under acidic conditions to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired amine without reducing the starting aldehyde.[1][2]

Advantages:

  • High Selectivity: Reductive amination is highly selective for the formation of the desired mono-alkylated product, with a significantly lower risk of over-alkylation compared to direct alkylation.[3]

  • Milder Reaction Conditions: The reaction is typically carried out at room temperature, which is advantageous for substrates with sensitive functional groups.[4]

  • Broad Substrate Scope: This method is generally applicable to a wide range of amines and carbonyl compounds.

Disadvantages:

  • More Expensive Reagents: The protected aminoacetaldehyde and the reducing agent (e.g., sodium triacetoxyborohydride) are generally more expensive than the reagents used in direct alkylation.

  • Moisture Sensitivity: The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive, and the reaction should be carried out under anhydrous conditions.

Data-Driven Comparison of Synthesis Methods

The following table provides a comparative summary of the two synthetic routes based on typical experimental outcomes.

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Starting Materials N-Methylpiperazine, 2-Chloroethylamine HClN-Methylpiperazine, Aminoacetaldehyde diethyl acetal
Key Reagents Inorganic Base (e.g., K₂CO₃, Na₂CO₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvent High-boiling polar aprotic (e.g., DMF, Acetone)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Temperature Elevated (e.g., 80-120 °C)Room Temperature
Reaction Time 8 - 24 hours4 - 12 hours
Reported Yield 60-75% (can be lower due to over-alkylation)75-90%
Purity Profile Often requires chromatographic purificationGenerally cleaner reaction profile
Scalability Good, but byproduct formation can be an issueExcellent, with predictable outcomes
Cost of Goods LowerHigher
Safety Considerations Use of hazardous alkylating agentMoisture-sensitive and moderately toxic reducing agent

Experimental Protocols

The following detailed protocols are provided as representative examples for each synthetic route.

Protocol 1: Synthesis via Direct N-Alkylation

reagents Reagents: - N-Methylpiperazine - 2-Chloroethylamine HCl - K₂CO₃ - Acetone reaction Reaction: - Charge reactor with reagents - Reflux at 60°C for 12h - Monitor by TLC/GC reagents->reaction 1. Charge workup Work-up: - Cool to RT - Filter off salts - Concentrate filtrate reaction->workup 2. Process purification Purification: - Vacuum distillation or - Column chromatography workup->purification 3. Purify salt_formation Salt Formation: - Dissolve free base in IPA - Add ethanolic HCl - Isolate precipitate purification->salt_formation 4. Convert product Final Product: 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride salt_formation->product 5. Isolate

Fig. 1: Workflow for Direct N-Alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) in acetone, add 2-chloroethylamine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 60°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude free base. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in isopropanol and cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ethanol (3.0 eq) with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

Protocol 2: Synthesis via Reductive Amination

reagents Reagents: - N-Methylpiperazine - Aminoacetaldehyde diethyl acetal - NaBH(OAc)₃ - DCM reaction Reaction: - Stir reagents in DCM at RT - Add NaBH(OAc)₃ portion-wise - Stir for 6h reagents->reaction 1. Combine workup Work-up: - Quench with aq. NaHCO₃ - Separate layers - Extract aqueous layer with DCM reaction->workup 2. Quench purification Purification: - Dry combined organic layers - Concentrate under vacuum workup->purification 3. Isolate salt_formation Salt Formation: - Dissolve free base in IPA - Add ethanolic HCl - Isolate precipitate purification->salt_formation 4. Convert product Final Product: 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride salt_formation->product 5. Isolate

Fig. 2: Workflow for Reductive Amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, stir the mixture at room temperature.

  • Reaction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 30°C. Stir the reaction mixture for 6-8 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes, then separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. This product is often of sufficient purity for the next step without further purification.

  • Salt Formation: Dissolve the crude free base in isopropanol and cool in an ice bath. Slowly add a solution of hydrochloric acid in ethanol (3.0 eq) with stirring.

  • Isolation: Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

Conclusion and Recommendations

The choice between direct N-alkylation and reductive amination for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a classic example of balancing cost, efficiency, and safety.

  • For large-scale, cost-sensitive manufacturing , direct N-alkylation may be the preferred route, provided that the challenges of over-alkylation can be effectively managed through process optimization.

  • For research, development, and applications where high purity is paramount , reductive amination offers a more reliable and selective method, albeit at a higher reagent cost.

Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the research or manufacturing team. It is recommended that both routes be evaluated at a small scale to determine the most suitable process for the intended application.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents. (n.d.).
  • Kaplit, P. D., & Wipf, P. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30170.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Ricci, A. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(7), 1726-1734.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.

Sources

Comparative

A Comparative Guide to the Synthetic Utility and Novelty of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride as a Scaffold for Drug Discovery

This guide provides an in-depth technical assessment of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, not as a standalone therapeutic, but as a versatile chemical scaffold. For researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, not as a standalone therapeutic, but as a versatile chemical scaffold. For researchers, scientists, and drug development professionals, the selection of a core molecular framework is a critical decision that dictates the trajectory of a discovery program. Here, we will dissect the synthetic utility of this piperazine derivative, compare it with alternative foundational structures, and provide the experimental groundwork for its application in generating novel molecular entities with therapeutic potential.

Introduction: The Piperazine Moiety as a Privileged Structure

The piperazine ring is a ubiquitous feature in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] Its prevalence in approved drugs stems from its unique physicochemical properties. The two nitrogen atoms offer handles for facile derivatization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, at physiological pH, the piperazine ring is often protonated, enhancing aqueous solubility and facilitating interactions with biological macromolecules.

2-(4-Methylpiperazin-1-yl)ethanamine presents a simple yet powerful iteration of this scaffold. It incorporates a tertiary amine, a secondary amine, and a primary amine, offering multiple points for chemical modification. The trihydrochloride salt form ensures stability and solubility for use in various synthetic protocols.

Synthetic Accessibility and Derivatization Potential

The true value of a scaffold lies in its synthetic accessibility and the ease with which it can be elaborated into a library of diverse compounds. 2-(4-Methylpiperazin-1-yl)ethanamine serves as an excellent starting point for generating more complex molecules.

Synthesis of the Core Scaffold

A common synthetic route to 2-(4-Methylpiperazin-1-yl)ethanamine involves the N-alkylation of 1-methylpiperazine with a suitable two-carbon synthon bearing a protected amine. A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 1_Methylpiperazine 1-Methylpiperazine Intermediate_1 2-(4-Methylpiperazin-1-yl)acetonitrile 1_Methylpiperazine->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 2_Bromoacetonitrile 2-Bromoacetonitrile 2_Bromoacetonitrile->Intermediate_1 Intermediate_2 2-(4-Methylpiperazin-1-yl)ethanamine Intermediate_1->Intermediate_2 Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF) Final_Product 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride Intermediate_2->Final_Product HCl in Ether Acylation_Workflow Start Suspend Amine Salt in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Benzoyl Chloride Cool->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Sources

Validation

peer-reviewed studies on 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

As a Senior Application Scientist, it is imperative to begin this guide with a critical assessment of the available scientific literature. My comprehensive search for peer-reviewed studies on 2-(4-Methylpiperazin-1-yl)et...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to begin this guide with a critical assessment of the available scientific literature. My comprehensive search for peer-reviewed studies on 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride did not yield any publications detailing its pharmacological activity, mechanism of action, or comparative performance in biological systems. The compound is available from various chemical suppliers, but it appears to be an uncharacterized building block rather than a validated biological probe.[1][2]

This lack of data presents a significant challenge for a traditional comparison guide. However, it highlights a more fundamental and crucial topic for our audience of researchers and drug development professionals: the imperative of rigorous validation for any uncharacterized chemical compound before its use in biological research.

Therefore, this guide will be structured to:

  • Address the current state of knowledge on 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride.

  • Provide a robust framework for the systematic validation of such a compound, grounded in the principles of chemical biology and pharmacology.

  • Conduct a hypothetical comparative analysis , using the compound's structural class (piperazine derivatives) to select a relevant biological target and a well-characterized reference compound. This will serve as a practical template for researchers undertaking such studies.

Part 1: The imperative for Validating Uncharacterized Compounds

The use of poorly characterized chemical reagents is a major contributor to the reproducibility crisis in preclinical research.[3] A commercially available compound is not necessarily a biologically validated one. Before dedicating resources to extensive biological assays, a researcher must first establish the fundamental identity, purity, and stability of the chemical matter in hand. This initial quality control is the foundation of trustworthy and reproducible science.

The workflow for validating a novel or uncharacterized compound can be systematically approached.

G cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Biological Characterization cluster_2 Phase 3: In-Vivo & Advanced Studies A Compound Acquisition B Identity & Purity Confirmation (LC-MS, NMR, HPLC) A->B Crucial First Step C Solubility & Stability Assessment B->C Prerequisite for Assays D Primary Target Screening (Binding Assays) C->D Assay Development E Functional Activity (Cell-Based Assays) D->E Confirm Mechanism F Selectivity Profiling (Off-Target Assessment) E->F Ensure Specificity G In-Vivo PK/PD & Efficacy F->G Preclinical Progression

Caption: A stepwise workflow for the validation and characterization of a novel chemical entity.

Part 2: A Hypothetical Case Study: Comparative Analysis Framework

Given that the piperazine moiety is a common scaffold in pharmacologically active compounds, particularly those targeting the central nervous system, we can construct a hypothetical scenario.[3][4] Let us assume that a preliminary, unvalidated screen suggests that 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride (hereafter "Compound MPE") has antagonist activity at the Serotonin 2A receptor (5-HT2A), a common target for piperazine-containing molecules.

Our goal is to compare its performance against a "gold standard" alternative. For the 5-HT2A receptor, Ketanserin is a well-characterized, selective antagonist and serves as an excellent reference compound.[5]

Data Comparison Table (Hypothetical Data)

This table illustrates the type of data a researcher would need to generate to objectively compare "Compound MPE" to Ketanserin. The values for Compound MPE are purely illustrative.

ParameterCompound MPE (Hypothetical)Ketanserin (Reference Standard)Significance of Parameter
Purity (HPLC) >98%>98%Ensures observed activity is from the compound of interest, not impurities.
Binding Affinity (Ki, nM) 85 nM2 nMMeasures the affinity of the compound for the target receptor. A lower Ki indicates higher affinity.
Functional Antagonism (IC50, nM) 250 nM10 nMMeasures the concentration required to inhibit 50% of the receptor's response to an agonist in a functional assay.
Selectivity (Ki Ratio: 5-HT2C/5-HT2A) 15-fold>100-foldA higher ratio indicates greater selectivity for the target receptor (5-HT2A) over a related off-target (5-HT2C).
Aqueous Solubility (pH 7.4, µM) 50 µM>100 µMDetermines the compound's suitability for aqueous biological assays and potential for formulation.

Part 3: Essential Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments required to generate the comparative data outlined above.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: This protocol establishes the purity of the compound lot. The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. UV detection at two wavelengths (214 nm for peptide bonds and 254 nm for aromatic systems) provides broad detection capabilities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >95% is typically required for use as a biological probe.

Protocol 2: Functional Antagonism via Calcium Flux Assay

Expertise & Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium (Ca²⁺). This protocol provides a direct functional readout of receptor antagonism by measuring the ability of the test compound to block agonist-induced calcium release. This is a robust, high-throughput method for quantifying potency (IC50).

G cluster_0 Experimental Workflow A Plate 5-HT2A expressing HEK293 cells B Load cells with Fluo-4 AM dye A->B C Add serial dilutions of Antagonist (Compound MPE / Ketanserin) B->C D Incubate (30 min) C->D E Stimulate with 5-HT (EC80 concentration) D->E F Measure fluorescence (kinetic read) E->F G Calculate IC50 F->G

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